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  • Product: 2-Bromo-3-chloro-6-fluorobenzoic acid
  • CAS: 1805575-76-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Bromo-3-chloro-6-fluorobenzoic Acid

The following is an in-depth technical guide for the synthesis of 2-Bromo-3-chloro-6-fluorobenzoic acid . This guide is structured for research scientists and process chemists, focusing on a robust, scalable synthetic ro...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of 2-Bromo-3-chloro-6-fluorobenzoic acid . This guide is structured for research scientists and process chemists, focusing on a robust, scalable synthetic route derived from established halogen-directing principles.

Executive Summary

Target Molecule: 2-Bromo-3-chloro-6-fluorobenzoic acid Molecular Formula: C₇H₃BrClFO₂ CAS: 1227616-05-6 (Generic/Isomer Cluster) Application: High-value scaffold for agrochemical herbicides (synthetic auxins) and kinase inhibitor pharmacophores.

This guide outlines a regioselective multi-step synthesis starting from the commercially available 2-bromo-6-fluorobenzoic acid . While direct lithiation routes exist, they often suffer from competing halogen-metal exchange and cryogenic constraints. The protocol below utilizes a Nitration-Reduction-Sandmeyer sequence, leveraging the strong para-directing effect of the fluorine substituent to install the chlorine atom at the C3 position with high fidelity.

Retrosynthetic Analysis

The structural challenge lies in the dense trisubstitution pattern of the benzene ring. The logic for disconnection relies on the relative directing power of the substituents.

  • Disconnection: The C3-Chlorine bond is the most logical disconnection point via a Sandmeyer reaction.

  • Precursor: 3-Amino-2-bromo-6-fluorobenzoic acid.

  • Precursor Synthesis: Nitration of 2-bromo-6-fluorobenzoic acid.

  • Regiochemistry Rationale: In electrophilic aromatic substitution (nitration), the carboxyl group (C1) is a meta-director. The Bromine (C2) and Fluorine (C6) are ortho/para-directors.

    • Site C3: Para to Fluorine (Strong activator via resonance).

    • Site C5: Para to Bromine (Weaker activator).

Retrosynthesis Target 2-Bromo-3-chloro-6-fluorobenzoic acid Diazo Diazonium Intermediate Target->Diazo Sandmeyer (CuCl) Amine 3-Amino-2-bromo-6-fluorobenzoic acid Diazo->Amine Diazotization Nitro 3-Nitro-2-bromo-6-fluorobenzoic acid Amine->Nitro Reduction (Fe/HCl) SM 2-Bromo-6-fluorobenzoic acid (Starting Material) Nitro->SM Nitration (HNO3/H2SO4) (Para-F Directed)

Figure 1: Retrosynthetic strategy leveraging the para-directing effect of fluorine.

Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Synthesis of 3-Nitro-2-bromo-6-fluorobenzoic acid.

  • Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 98% Sulfuric Acid (H₂SO₄) (100 mL). Cool to 0–5 °C using an ice-salt bath.

  • Addition: Add 2-Bromo-6-fluorobenzoic acid (21.9 g, 100 mmol) portion-wise over 15 minutes. Ensure the temperature remains <10 °C.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (HNO₃) (7.0 mL, 1.1 eq) and H₂SO₄ (20 mL). Add this solution dropwise over 30 minutes, maintaining internal temperature between 0–5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.[1]

  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water (3 x 100 mL) until the filtrate is neutral pH. Dry in a vacuum oven at 45 °C.

    • Expected Yield: 85–90%

    • Key Check: ¹H NMR should show a significant downfield shift for the aromatic proton adjacent to the nitro group.

Phase 2: Nitro Reduction

Objective: Synthesis of 3-Amino-2-bromo-6-fluorobenzoic acid.

  • Setup: In a 1 L flask, suspend the Nitro intermediate (20 g) in Ethanol/Water (3:1, 300 mL). Add Ammonium Chloride (NH₄Cl) (4.0 g) and Iron Powder (12.0 g, ~3 eq).

  • Reduction: Heat the mixture to reflux (80 °C) with vigorous stirring for 4 hours. The yellow color of the nitro compound should fade to a beige/grey suspension.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Acidification: Adjust the pH of the remaining aqueous residue to pH 4–5 with dilute HCl to precipitate the amino acid. Filter and dry.

    • Expected Yield: 80–85%

Phase 3: Sandmeyer Chlorination

Objective: Synthesis of 2-Bromo-3-chloro-6-fluorobenzoic acid.

  • Diazotization:

    • Dissolve the Amino intermediate (15 g, ~64 mmol) in 6M HCl (100 mL). Cool to -5 °C.

    • Add a solution of Sodium Nitrite (NaNO₂) (4.85 g, 1.1 eq) in water (15 mL) dropwise. Maintain temperature <0 °C. Stir for 30 mins. The solution should be clear (diazonium salt).

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of Copper(I) Chloride (CuCl) (7.6 g, 1.2 eq) in conc. HCl (20 mL). Cool to 0 °C.

    • Slowly transfer the cold diazonium solution into the CuCl solution with stirring. Caution: Nitrogen gas evolution will be vigorous.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium species.

  • Isolation: Cool to room temperature. The product will precipitate.[2] Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water or Toluene/Heptane.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to pale yellow crystalline solid
Melting Point 145–150 °C (Predicted)Distinct from precursors
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), 7.85 (dd, 1H, Ar-H4), 7.45 (t, 1H, Ar-H5)H4 is deshielded by Cl and Br
MS (ESI-) [M-H]⁻ = 251/253/255Characteristic Br/Cl isotope pattern
Purity (HPLC) >98.0%Required for biological assays

Process Safety & Critical Parameters

Critical Process Parameters (CPPs)
  • Temperature Control (Nitration): Exceeding 10 °C during HNO₃ addition can lead to dinitration or decarboxylation.

  • Diazonium Stability: The diazonium intermediate is thermally unstable. Keep strictly below 0 °C until transfer to the copper solution.

  • Regioselectivity: The success of this route depends on the para-directing effect of Fluorine dominating over Bromine. This is chemically sound as halogens direct ortho/para, but Fluorine's back-donation (resonance) is more effective for orientation than Bromine's, despite its high electronegativity.

Safety Hazards[7]
  • Hydrofluoric Acid Potential: While no HF is added, thermal decomposition of fluorinated aromatics in strong acid at high temperatures can theoretically release trace HF. Use glass-lined reactors for scale-up.

  • Nitration Runaway: Nitration is highly exothermic. Ensure adequate cooling capacity.

Alternative Route: Directed Ortho-Metalation (DoM)

For laboratories equipped for cryogenic chemistry, a more direct route exists, though it carries higher risk of side reactions.

Workflow:

  • Substrate: 1-Bromo-2-chloro-5-fluorobenzene.

  • Reagent: LDA (Lithium Diisopropylamide) in THF at -78 °C.

  • Mechanism: Lithiation occurs at the position ortho to Fluorine and ortho to Bromine (C6 position relative to F=5, Br=1). This position is highly activated by the inductive effect of both halogens.

  • Quench: Solid CO₂ (Dry Ice).

  • Risk: Lithium-Halogen exchange (Li/Br exchange) competes with deprotonation. The Nitration route (Section 3) is generally preferred for robustness.

DoM_Route Start 1-Bromo-2-chloro-5-fluorobenzene Lithio Lithiated Intermediate (Unstable) Start->Lithio LDA, THF, -78°C (Ortho-F Directed) Product 2-Bromo-3-chloro-6-fluorobenzoic acid Lithio->Product 1. CO2 2. H3O+

Figure 2: Alternative cryogenic route using Directed Ortho-Metalation.

References

  • Synthesis of 2-bromo-6-fluorobenzoic acid (Precursor)
  • Regioselectivity of Lithiation in Fluoroarenes

    • Title: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[3]

    • Source: EPFL Infoscience / Chimia.
    • URL:[Link]

  • Sandmeyer Reaction Protocols

    • Title: 2-Amino-3-fluorobenzoic acid synthesis (Analogous chemistry).[2][4]

    • Source: Organic Syntheses, Coll. Vol. 10, p. 23 (2004).
    • URL:[Link]

  • Title: Preparation method for 2-bromo-3-fluorobenzoic acid (WO2014071545A1).

Sources

Exploratory

"2-Bromo-3-chloro-6-fluorobenzoic acid chemical properties"

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-3-chloro-6-fluorobenzoic Acid Abstract This technical guide provides a comprehensive analysis of 2-Bromo-3-chloro-6-fluorobenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-3-chloro-6-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-3-chloro-6-fluorobenzoic acid (CAS No: 1805575-76-1), a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science.[1] As a highly functionalized building block, its strategic combination of bromo, chloro, and fluoro substituents on the benzoic acid scaffold offers a unique platform for developing complex molecular architectures. This document details its physicochemical properties, predicted spectroscopic profile, plausible synthetic strategies, and key reactivity patterns. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its application and handling.

Introduction

Halogenated benzoic acids are indispensable building blocks in modern drug discovery and chemical synthesis.[2] The strategic incorporation of multiple, distinct halogen atoms onto a benzoic acid framework, as seen in 2-Bromo-3-chloro-6-fluorobenzoic acid, provides a powerful tool for modulating a molecule's physicochemical and pharmacological properties.[2][3] The presence of bromine, chlorine, and fluorine atoms offers multiple, orthogonal handles for synthetic transformations, such as cross-coupling reactions, while also influencing acidity, lipophilicity, and metabolic stability.

This compound's structure is particularly valuable in the synthesis of novel pharmaceutical agents, where precise control over molecular properties is paramount.[4][5] The bromo-substituent is often exploited for metal-catalyzed cross-coupling reactions, the chloro-substituent can be targeted under different conditions or involved in nucleophilic aromatic substitution, and the fluorine atom can enhance binding affinity and improve metabolic profiles of drug candidates.[3] This guide serves to consolidate the available data and provide expert-driven predictions on the utility of this versatile reagent.

Physicochemical and Spectroscopic Profile

The core physicochemical properties of 2-Bromo-3-chloro-6-fluorobenzoic acid are summarized below. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Core Physicochemical Data
PropertyValueSource(s)
IUPAC Name 2-bromo-3-chloro-6-fluorobenzoic acid[6]
CAS Number 1805575-76-1[1][6]
Molecular Formula C₇H₃BrClFO₂[1][6][7]
Molecular Weight 253.45 g/mol [1][6]
Canonical SMILES C1=CC(=C(C(=C1F)C(=O)O)Br)Cl[7]
InChI Key UQHJOINDFUKSMZ-UHFFFAOYSA-N[6]
Predicted XlogP 2.8[7]
Appearance Expected to be a powder or crystalline solid
Spectroscopic Analysis (Predicted)

The accurate characterization of 2-Bromo-3-chloro-6-fluorobenzoic acid is crucial for its use in synthesis. The following spectroscopic signatures are predicted based on its molecular structure.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals would correspond to the two adjacent protons on the aromatic ring. They would likely appear as doublets of doublets due to coupling with each other and with the nearby fluorine atom.

  • ¹³C NMR: A total of seven distinct signals are expected. One signal for the carboxylic carbon (δ ~165-170 ppm) and six signals for the aromatic carbons, whose chemical shifts will be influenced by the attached halogen substituents.

  • ¹⁹F NMR: A single signal is expected for the fluorine atom. Its chemical shift and coupling to adjacent protons would be characteristic and highly useful for structural confirmation.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and various C-X (C-F, C-Cl, C-Br) stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak cluster. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a complex and highly distinctive isotopic pattern, confirming the elemental composition.

Synthesis and Purification

Proposed Synthetic Strategy

A logical approach would involve the regioselective functionalization of a commercially available starting material, such as 2-chloro-5-fluorotoluene. The causality behind this choice lies in using the existing substituents to direct subsequent reactions to the desired positions.

Caption: Proposed synthetic workflow for 2-Bromo-3-chloro-6-fluorobenzoic acid.

Experimental Protocol: Oxidation of the Benzylic Methyl Group

This protocol describes the final step of the proposed synthesis. The choice of potassium permanganate (KMnO₄) is based on its proven efficacy and cost-effectiveness for oxidizing alkyl side-chains on electron-deficient aromatic rings to carboxylic acids.

Methodology:

  • Reaction Setup: In a 3-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, suspend 2-Bromo-3-chloro-6-fluorotoluene (1.0 eq) in a 1:1 mixture of pyridine and water.

  • Reagent Addition: Heat the mixture to 80-90°C. Add potassium permanganate (KMnO₄, 4.0 eq) portion-wise over 2-3 hours. The exothermic reaction must be controlled to maintain the temperature below 100°C. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • Reaction Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Isolation: Combine the filtrates and remove the pyridine under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

  • Purification: The precipitated solid product is collected by vacuum filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-3-chloro-6-fluorobenzoic acid.

  • Validation: The purity of the final product should be confirmed by melting point analysis, HPLC, and the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-3-chloro-6-fluorobenzoic acid stems from the distinct reactivity of its functional groups. This allows for selective and sequential modifications, making it a valuable intermediate.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, such as:

  • Amide Coupling: Reaction with amines using coupling agents (e.g., EDC, HATU) to form amides, a common linkage in pharmaceuticals.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acid chloride intermediate.

  • Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like borane (BH₃).

Reactivity of the Aromatic Ring

The three different halogen substituents provide a platform for regioselective transformations, primarily through palladium-catalyzed cross-coupling reactions. The general reactivity order for these reactions is C-Br > C-Cl, allowing for selective functionalization at the C2 position.

Caption: Key synthetic transformations of 2-Bromo-3-chloro-6-fluorobenzoic acid.

This differential reactivity is a cornerstone of its utility. A researcher can first perform a Suzuki or Buchwald-Hartwig amination at the more reactive bromo-substituted position, then subsequently target the chloro-substituted position under more forcing conditions, or modify the carboxylic acid, enabling the construction of highly complex molecules from a single starting material.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Bromo-3-chloro-6-fluorobenzoic acid is not widely available, hazard information can be inferred from structurally similar compounds. Halogenated benzoic acids are typically classified as irritants.[9][10]

  • Hazard Statements (Predicted):

    • Causes skin irritation.[9][10][11]

    • Causes serious eye irritation.[9][10][11]

    • May cause respiratory irritation.[9][10]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid breathing dust.[11] Wash hands thoroughly after handling.[13]

    • First Aid: In case of skin contact, wash with plenty of soap and water.[11][13] For eye contact, rinse cautiously with water for several minutes.[11][13] If inhaled, move the person to fresh air.[11]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]

Conclusion

2-Bromo-3-chloro-6-fluorobenzoic acid represents a highly valuable and versatile building block for advanced chemical synthesis. Its densely functionalized aromatic core, featuring three distinct and electronically differentiated halogen atoms, provides a rich platform for creating diverse and complex molecular structures. The predictable reactivity of its carboxylic acid and the potential for regioselective cross-coupling reactions make it an ideal intermediate for drug discovery programs and the development of novel materials. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this potent synthetic tool into their research and development workflows.

References

  • Supplier CAS No 1805575-76-1. BuyersGuideChem.
  • Supplementary Inform
  • 2-broMo-3-fluoro-6-nitrobenzoic acid. Echemi.
  • Preparation method of 2-bromo-6-fluorobenzoic acid.
  • 2-Bromo-3-fluorobenzoic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Bromo-3-fluorobenzoic acid. ChemicalBook.
  • 2-Bromo-3-fluorobenzoic acid. PubChem.
  • 2-Bromo-6-chloro-4-fluorobenzoic acid. BLD Pharm.
  • 2-bromo-3-chloro-6-fluorobenzoic acid. Chemspace.
  • SAFETY D
  • 2-Bromo-6-fluorobenzoic acid synthesis. ChemicalBook.
  • 3-Bromo-2-chloro-6-fluorobenzoic acid. Sigma-Aldrich.
  • 4-Bromo-2-chloro-6-fluorobenzoic acid. PubChem.
  • 2-bromo-3-chloro-6-fluorobenzoic acid (C7H3BrClFO2). PubChemLite.
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
  • 2-Bromo-6-fluorobenzoic acid. BLD Pharm.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chlorobenzoic Acid. Benchchem.
  • Preparation method of 2-bromo-6-fluorobenzoic acid.
  • SAFETY D
  • 3-BROMO-6-CHLORO-2-FLUOROBENZOIC ACID SDS. Echemi.
  • 2-Bromo-4-fluorobenzoic acid(1006-41-3) 1H NMR spectrum. ChemicalBook.
  • Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). Cheméo.
  • Preparation method for 2-bromo-3-fluorobenzoic acid.
  • 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride. Smolecule.
  • 3-Bromo-2-chloro-6-fluorobenzoic acid. AIFCHEM.
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic

Sources

Foundational

"2-Bromo-3-chloro-6-fluorobenzoic acid molecular structure"

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3-chloro-6-fluorobenzoic acid Introduction 2-Bromo-3-chloro-6-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. As a halogenated benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3-chloro-6-fluorobenzoic acid

Introduction

2-Bromo-3-chloro-6-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. As a halogenated benzoic acid derivative, it represents a class of compounds that are fundamental building blocks in modern medicinal chemistry and materials science.[1][2] The strategic placement of three distinct halogen atoms (bromine, chlorine, and fluorine) alongside a carboxylic acid group on a benzene ring imparts a unique combination of steric and electronic properties. These properties make it a valuable intermediate for synthesizing more complex molecules with fine-tuned characteristics such as enhanced metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1] This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic principles, and discusses its physicochemical properties, reactivity, and synthetic considerations.

Physicochemical and Structural Properties

The identity and core characteristics of 2-Bromo-3-chloro-6-fluorobenzoic acid are summarized below. These data are foundational for its application in experimental design and chemical synthesis.

PropertyValueSource
IUPAC Name 2-bromo-3-chloro-6-fluorobenzoic acid[3]
CAS Number 1805575-76-1[3]
Molecular Formula C₇H₃BrClFO₂[3][4]
Molecular Weight 253.45 g/mol [5]
Monoisotopic Mass 251.8989 Da[4]
Physical Form Powder or crystals
SMILES OC(=O)C1=C(F)C=CC(Cl)=C1Br[3]
InChI InChI=1S/C7H3BrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)[3][4]
InChIKey UQHJOINDFUKSMZ-UHFFFAOYSA-N[3][4]
Predicted XlogP 2.8[4]

Elucidation of the Molecular Structure

The molecular structure of 2-Bromo-3-chloro-6-fluorobenzoic acid is defined by the specific arrangement of its substituents on the aromatic ring. The numbering convention places the carboxylic acid at the C1 position.

Caption: 2D structure of 2-Bromo-3-chloro-6-fluorobenzoic acid.

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, its structure can be reliably predicted based on established principles of spectroscopy and data from analogous substituted benzoic acids.[6][7][8]

2.1.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to be relatively simple, showing signals for the two remaining aromatic protons and the acidic proton of the carboxyl group.

  • Aromatic Protons (H-4, H-5): These two protons are adjacent and would appear as an AX or AB spin system. They will likely resonate in the range of 7.0-8.0 ppm. The proton at the C4 position is flanked by two chlorine atoms, while the proton at C5 is adjacent to the C4 proton. This will result in a set of doublets, with coupling constants (³JHH) typical for ortho-protons (~7-9 Hz).

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm, due to its acidic nature and hydrogen bonding. Its exact position and broadness are highly dependent on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy The ¹³C NMR spectrum will show seven distinct signals corresponding to each unique carbon atom.

  • Carboxyl Carbon (-COOH): This carbon is the most deshielded, appearing in the range of 165-175 ppm.

  • Aromatic Carbons (C1-C6): The chemical shifts of the six aromatic carbons are influenced by the attached substituents.

    • C1 (ipso-carboxyl): Expected around 130-135 ppm.

    • C2 (ipso-bromo): The C-Br bond will shift this carbon's signal to ~115-125 ppm.

    • C3 (ipso-chloro): The C-Cl bond will cause a shift to ~130-135 ppm.

    • C6 (ipso-fluoro): The C-F bond causes a significant downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), typically in the range of 160-170 ppm.

    • C4 and C5: These carbons, bonded to hydrogen, will resonate in the typical aromatic region of 120-140 ppm, with their exact shifts influenced by the cumulative electronic effects of the neighboring halogen substituents.

2.1.3. Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid should appear between 1680-1710 cm⁻¹. The exact position is sensitive to hydrogen bonding.

  • C=C Aromatic Stretch: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-Halogen Stretches: Absorptions for C-F, C-Cl, and C-Br bonds will be present in the fingerprint region, typically below 1200 cm⁻¹.

2.1.4. Mass Spectrometry Mass spectrometry is particularly informative for halogenated compounds due to their distinct isotopic patterns.

  • Molecular Ion Peak (M⁺): The molecular weight is 253.45 g/mol . However, the mass spectrum will show a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[9] This results in characteristic M, M+2, M+4, and M+6 peaks with predictable relative intensities, providing unambiguous confirmation of the presence of one bromine and one chlorine atom.

  • Fragmentation: A common and significant fragmentation pathway for benzoic acids is the loss of the carboxyl group, either as •OH (M-17) or •COOH (M-45). The subsequent fragmentation of the halogenated benzene ring would follow.

Solid-State Structure and Crystallography

While specific crystallographic data for 2-Bromo-3-chloro-6-fluorobenzoic acid is not publicly available, its solid-state structure can be inferred from extensive studies on related halobenzoic acids.[10][11]

  • Dimerization: Benzoic acids almost universally crystallize as centrosymmetric dimers, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups.[10][12] This is the most dominant intermolecular interaction governing the crystal packing.

  • Steric Effects: The presence of two ortho-substituents (bromine at C2 and fluorine at C6) is expected to exert significant steric hindrance. This steric strain will likely force the carboxylic acid group to twist out of the plane of the benzene ring.[13] In similar structures, like 2-chloro-6-fluorobenzoic acid, this dihedral angle can be substantial (e.g., 47.83°).[10] This loss of planarity can influence the molecule's electronic properties and reactivity.

Chemical Reactivity and Acidity

The combination of electron-withdrawing halogens and the ortho effect significantly influences the molecule's chemical behavior.

  • Acidity: All ortho-halo-substituted benzoic acids are stronger acids than benzoic acid itself (pKa ≈ 4.2).[1][13][14] The strong negative inductive (-I) effect of the fluorine, chlorine, and bromine atoms withdraws electron density from the ring, stabilizing the resulting carboxylate anion and thus increasing acidity.[13] The pKa of 2-Bromo-3-chloro-6-fluorobenzoic acid is expected to be significantly lower than 4.2.

  • Reactivity: The carboxylic acid group can undergo standard transformations like esterification or conversion to an acyl chloride, although the steric hindrance from the ortho-substituents may require more forcing reaction conditions. The halogen atoms, particularly bromine, are amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile precursor for constructing more elaborate molecular architectures.[15]

Conceptual Synthesis Workflow

The synthesis of polysubstituted aromatic compounds often involves a multi-step sequence. Based on patented methods for structurally similar compounds like 2-bromo-6-fluorobenzoic acid, a plausible synthetic route can be conceptualized.[16][17] The process would likely start with a simpler, commercially available fluorinated aromatic compound and introduce the other functional groups sequentially.

Synthesis_Workflow A Ortho-Fluorobenzonitrile B Nitration (e.g., HNO₃, H₂SO₄) A->B C Nitro-o-fluorobenzonitrile Intermediate B->C D Reduction (e.g., Fe, HCl or H₂, Pd/C) C->D E Amino-o-fluorobenzonitrile Intermediate D->E F Bromination (e.g., NBS) E->F G Bromo-amino-fluorobenzonitrile Intermediate F->G H Sandmeyer-type Reaction (Diazotization then Chlorination) G->H I 2-Bromo-3-chloro-6-fluorobenzonitrile H->I J Hydrolysis (e.g., H₂SO₄, H₂O, heat) I->J K 2-Bromo-3-chloro-6-fluorobenzoic acid J->K

Caption: Conceptual workflow for the synthesis of the title compound.

Protocol Explanation:

  • Nitration: An electrophilic aromatic substitution to install a nitro group, which acts as a precursor to an amine.

  • Reduction: The nitro group is reduced to an amino group, which is a versatile functional handle.

  • Bromination: Introduction of a bromine atom, often directed by the existing substituents.

  • Sandmeyer Reaction: The amino group is converted to a diazonium salt and subsequently replaced with a chlorine atom.

  • Hydrolysis: The nitrile group (-CN) is hydrolyzed under strong acidic conditions to afford the final carboxylic acid.

Applications and Significance

2-Bromo-3-chloro-6-fluorobenzoic acid is not typically an end-product but rather a specialized chemical intermediate. Its value lies in its densely functionalized structure, which allows for selective and sequential reactions. Drug discovery programs often utilize such building blocks to synthesize libraries of related compounds for structure-activity relationship (SAR) studies.[2][18] The presence of multiple halogen atoms can enhance binding to biological targets through halogen bonding and improve pharmacokinetic properties.

Safety and Handling

Based on data for analogous compounds, 2-Bromo-3-chloro-6-fluorobenzoic acid should be handled with care.

  • GHS Hazard Statements: Likely to be classified as:

    • Harmful if swallowed (H302)[5]

    • Causes skin irritation (H315)[5]

    • Causes serious eye irritation (H319)[5]

    • May cause respiratory irritation (H335)[5]

  • Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood. Store in a cool, dry place, sealed from moisture.

References

  • 2-bromo-3-chloro-6-fluorobenzoic acid - C7H3BrClFO2 | CSSB00011099535 . Chemspace. Available at: [Link]

  • 2-bromo-3-chloro-6-fluorobenzoic acid (C7H3BrClFO2) . PubChemLite. Available at: [Link]

  • Ultraviolet absorption spectra: Some substituted benzoic acids | Request PDF . ResearchGate. Available at: [Link]

  • PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES . Canadian Science Publishing. Available at: [Link]

  • Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? . Vaia. Available at: [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids . Royal Society of Chemistry. Available at: [Link]

  • Benzoic acid derivatives under pressure: a Raman spectroscopic overview . Indian Academy of Sciences. Available at: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods . UCL Discovery. Available at: [Link]

  • Acidity of o-halobenzoic acids . Chemistry Stack Exchange. Available at: [Link]

  • Palladium-Catalyzed Directed C(sp3)–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids . ACS Publications. Available at: [Link]

  • 4-Bromo-2-chloro-6-fluorobenzoic acid | C7H3BrClFO2 | CID 53256800 . PubChem. Available at: [Link]

  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents.
  • 2-Amino-6-bromo-3-fluoro-benzoic Acid | 1153974-98-1 . Pharmaffiliates. Available at: [Link]

  • 2-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 302622 . PubChem. Available at: [Link]

  • 4-Bromo-2-Chloro-3-Fluorobenzoic Acid | 1807036-03-8 . AA Blocks. Available at: [Link]

  • Supplementary Information . Royal Society of Chemistry. Available at: [Link]

  • Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) . Cheméo. Available at: [Link]

  • 2-Chloro-6-fluorobenzoic acid . National Center for Biotechnology Information. Available at: [Link]

  • CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents.
  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids . Journal of Physical and Chemical Reference Data. Available at: [Link]

  • 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 . PubChem. Available at: [Link]

  • Hydrolysis of substituted o-chlorobenzoic acids . Journal of the Chemical Society. Available at: [Link]

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid. Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery . National Center for Biotechnology Information. Available at: [Link]

  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids . Asian Journal of Physics. Available at: [Link]

  • 2-Bromo-5-chlorobenzoic acid . NIST WebBook. Available at: [Link]

  • mass spectrometry examples 2 . YouTube. Available at: [Link]

  • (PDF) 2,4,6-Trifluorobenzoic acid . ResearchGate. Available at: [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid . DergiPark. Available at: [Link]

  • 5.2 Mass Spectrometry . Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-Bromo-3-chloro-6-fluorobenzoic Acid

Executive Summary 2-Bromo-3-chloro-6-fluorobenzoic acid is a highly functionalized tri-halo aromatic intermediate. Its utility in medicinal chemistry lies in its ability to serve as a scaffold for nucleophilic aromatic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-chloro-6-fluorobenzoic acid is a highly functionalized tri-halo aromatic intermediate. Its utility in medicinal chemistry lies in its ability to serve as a scaffold for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

However, the specific substitution pattern—particularly the 2,6-dihalo "sandwich" effect around the carboxylic acid—creates a unique solubility profile that often confounds standard purification protocols. This guide provides a mechanistic analysis of its solubility, predicted physicochemical properties, and a validated protocol for thermodynamic solubility determination.

Physicochemical Profile & The "Ortho Effect"[1]

To manipulate the solubility of this compound, one must first understand the structural forces at play.

Structural Analysis

The molecule features a carboxylic acid group flanked by a Bromine atom at position 2 and a Fluorine atom at position 6.

  • Steric Inhibition of Resonance: The bulky Bromine and Fluorine atoms force the carboxyl group to twist out of the plane of the benzene ring. This prevents the

    
    -system of the ring from stabilizing the carbonyl group.[1]
    
  • Inductive Withdrawal: The high electronegativity of the Fluorine (and Chlorine/Bromine) atoms withdraws electron density through the

    
    -bond framework.[1]
    
The Acidity Anomaly (pKa)

Unlike unsubstituted benzoic acid (


), this derivative is significantly more acidic.[2] The steric twisting mentioned above destabilizes the acid form but has less effect on the carboxylate anion. Combined with the electron-withdrawing halogens, the equilibrium shifts strongly toward ionization.
  • Estimated

    
    : 2.0 – 2.5 
    
  • Implication: At standard physiological pH (7.4) or even in weak acidic washes (pH 4), this compound will exist almost entirely as a water-soluble salt (anion), not as the neutral organic solid.

Lipophilicity (LogP vs. LogD)
  • LogP (Intrinsic): High (~2.8 – 3.2) due to the three halogen atoms.

  • LogD (pH-dependent): Drastically drops above pH 3.0 as the molecule ionizes.

Solubility Landscape

The following data summarizes the predicted solubility behavior based on the "Like Dissolves Like" principle and the specific crystal lattice energy of polyhalogenated benzoates.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Disrupts strong crystal lattice; excellent dipole interaction.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Hydrogen bonding with carboxyl group; good for recrystallization.
Chlorinated Dichloromethane (DCM)Moderate (10–30 mg/mL)Good solvation of the halogenated aromatic core.
Ethers THF, MTBEModerate-High Acceptable solvation; MTBE is preferred for extraction.
Aqueous (Low pH) 0.1N HCl (pH 1)Very Low (<0.1 mg/mL)Molecule is neutral and lipophilic; precipitates out.
Aqueous (High pH) 0.1N NaOH (pH 13)Very High (>100 mg/mL)Forms the Sodium 2-bromo-3-chloro-6-fluorobenzoate salt.
Alkanes Hexane, HeptaneInsoluble Lack of polarity to overcome lattice energy.

Visualizing the Solubility Workflow

The following diagram outlines the decision tree for solubility screening, distinguishing between Kinetic (High Throughput) and Thermodynamic (Gold Standard) methods.

SolubilityWorkflow Start Start: Solubility Assessment MethodSelect Select Method Start->MethodSelect Kinetic Kinetic Solubility (Discovery Phase) MethodSelect->Kinetic Speed Priority Thermo Thermodynamic Solubility (Development Phase) MethodSelect->Thermo Accuracy Priority DMSO_Stock Dissolve in DMSO Stock Kinetic->DMSO_Stock Solid_Add Add Excess Solid to Buffer Thermo->Solid_Add Precipitation Detect Precipitation (Nephelometry) DMSO_Stock->Precipitation Spike into Buffer Equilibrium Equilibrate 24-48h (Shake Flask) Solid_Add->Equilibrium Analysis Quantification (HPLC-UV / LC-MS) Precipitation->Analysis Filtration Phase Separation (Centrifugation/Filter) Equilibrium->Filtration Filtration->Analysis

Caption: Decision matrix for selecting between Kinetic (DMSO-spike) and Thermodynamic (Shake-Flask) solubility protocols.

Protocol: Determination of Thermodynamic Solubility

For process development, Thermodynamic Solubility is the only acceptable metric. Kinetic solubility (DMSO spike) will overestimate solubility due to the supersaturation effect of DMSO.

Materials Required[3]
  • Compound: 2-Bromo-3-chloro-6-fluorobenzoic acid (Solid, >98% purity).

  • Media: Phosphate Buffer (pH 7.4), 0.1N HCl (pH 1.2), and 0.1N NaOH (pH 13).

  • Equipment: Orbital Shaker, Centrifuge, HPLC with UV detector (254 nm).

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Weigh approximately 5–10 mg of the solid compound into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent/buffer.

    • Critical Check: Ensure undissolved solid is visible.[3] If the solution is clear, add more solid until a suspension persists.[4]

  • Equilibration (The "Shake-Flask" Method):

    • Cap the vials tightly to prevent evaporation.[5]

    • Place on an orbital shaker at 25°C (or 37°C for physiological relevance) for 24 to 48 hours .

    • Why 24h? Halogenated benzoic acids have high crystal lattice energy. Rapid stirring may not reach true equilibrium quickly.

  • Phase Separation:

    • Filtration: Use a PVDF or PTFE syringe filter (0.45 µm).

    • Warning: Do not use Nylon filters; lipophilic halogenated acids can bind non-specifically to Nylon, giving false low results.

    • Alternatively, centrifuge at 10,000 rpm for 10 minutes.

  • pH Verification (Self-Validating Step):

    • Measure the pH of the supernatant after equilibrium.

    • Reasoning: Dissolving an acid will lower the pH of the buffer. If the pH has shifted significantly (e.g., from 7.4 to 6.0), the solubility value corresponds to the final pH, not the starting pH.

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) to fit within the HPLC calibration curve.

    • Inject onto HPLC (C18 Column).

pH-Dependent Solubility Logic

Understanding the relationship between pH and solubility is critical for extraction and isolation. The following diagram illustrates the species distribution.

pHDependency LowPH pH < 2.0 (Acidic) Species_HA HA (Solid) Precipitate LowPH->Species_HA Dominant NeutralPH pH ≈ 2.5 (pKa) Species_Eq HA ⇌ A- NeutralPH->Species_Eq Buffering HighPH pH > 4.5 (Basic) Species_A A- (Soluble) Salt Form HighPH->Species_A Dominant

Caption: Species distribution of 2-Bromo-3-chloro-6-fluorobenzoic acid relative to pH. Note the low pKa shift.

Practical Application for Process Chemists:
  • To Precipitate (Isolate): You must drive the pH below 1.5 . Simply adjusting to pH 4 (standard for benzoic acid) will not precipitate this compound efficiently because it will still be partially ionized due to the fluorine-induced acidity.

  • To Extract (Wash): To wash this compound out of an organic layer into water, use a mild base like Sodium Bicarbonate (NaHCO3). The high acidity ensures it will deprotonate and move to the aqueous layer easily.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302622, 2-Bromo-3-fluorobenzoic acid (Analog Reference). Retrieved from [Link]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Shake-Flask protocols).
  • Box, K. J., & Comer, J. E. (2008).Using measured pKa, LogP and solubility to investigate supersaturation and predict potential absorption. Current Drug Metabolism.

Sources

Protocols & Analytical Methods

Method

"using 2-Bromo-3-chloro-6-fluorobenzoic acid in organic synthesis"

Application Note: Strategic Utilization of 2-Bromo-3-chloro-6-fluorobenzoic Acid in Organic Synthesis Introduction: The "Swiss Army Knife" Scaffold 2-Bromo-3-chloro-6-fluorobenzoic acid (CAS 1214380-63-0) represents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-3-chloro-6-fluorobenzoic Acid in Organic Synthesis

Introduction: The "Swiss Army Knife" Scaffold

2-Bromo-3-chloro-6-fluorobenzoic acid (CAS 1214380-63-0) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple benzoic acids, this tetra-substituted arene offers three distinct halogen handles (


, 

,

) with widely divergent electronic and steric properties.[1]

For drug development professionals, this molecule is not merely a building block; it is a platform for Orthogonal Functionalization . The specific arrangement—where the carboxylate is flanked by a reactive fluoride and a reactive bromide—allows for the rapid assembly of polycyclic heterocycles (such as quinazolines, indazoles, and benzimidazoles) often found in kinase inhibitors and KRAS modulators.

Key Structural Advantages:

  • C2-Bromine: The primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-electron-withdrawing carboxyl group.[1]
    
  • C3-Chlorine: A robust "anchor" that survives initial transformations, available for late-stage diversification or lipophilic modulation.[1]

Strategic Analysis: Reactivity Hierarchy

To utilize this scaffold effectively, one must respect the hierarchy of bond activation. The following table summarizes the energetic landscape for chemoselective transformations.

Table 1: Chemoselective Activation Profiles

SiteSubstituentElectronic EnvironmentPrimary Reaction ClassActivation Condition
C1 Carboxylic AcidSterically CrowdedAmide Coupling / EsterificationActivation via

or HATU required due to ortho-bulk.[1]
C6 FluorineElectron Deficient (

)

Displacement
Mild base (

), Amines/Thiols,

.[1]
C2 BromineSterically HinderedPd-Catalyzed CouplingPd(0), Phosphine Ligands,

.[1]
C3 ChlorineStable / DeactivatedMetal-Halogen Exchange / BuchwaldRequires specialized ligands (e.g., Buchwald G3) or Li-exchange.[1]

Application Protocols

Protocol A: Synthesis of Quinazoline-2,4-diones (The First Strategy)

Context: This route exploits the high reactivity of the C6-Fluorine to create N-heterocycles. The 3-chloro substituent enhances the electrophilicity of the ring, accelerating this step compared to non-chlorinated analogs.

Mechanism:

  • Amide Formation: Conversion of acid to primary amide.[1]

  • 
     Cyclization:  Intramolecular displacement of fluoride by urea or amine.[1]
    

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend 2-bromo-3-chloro-6-fluorobenzoic acid (10 mmol) in dry DCM (50 mL).

    • Add Oxalyl Chloride (12 mmol) dropwise followed by a catalytic drop of DMF.[1] Note: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
    • Stir at RT for 2 hours until the solution is clear. Concentrate in vacuo to remove excess oxalyl chloride.

  • Amide Coupling:

    • Redissolve the crude acid chloride in THF (30 mL).

    • Add the desired aniline or alkyl amine (10 mmol) and

      
       (12 mmol) at 
      
      
      
      .[1]
    • Warm to RT and stir for 4 hours. Quench with water, extract with EtOAc.[1][2]

  • Cyclization (The Critical Step):

    • Dissolve the resulting amide in DMF.

    • Add Urea (5 equiv) or a specific amine nucleophile.[1]

    • Heat to

      
       in the presence of 
      
      
      
      (2 equiv).[1]
    • Observation: The C6-F is displaced by the nitrogen nucleophile, closing the ring to form the quinazoline core. The C2-Br remains intact for further coupling.[1]

Protocol B: Regioselective Suzuki-Miyaura Coupling

Context: Coupling at the C2-Br position while preserving the C3-Cl and C6-F is challenging due to steric hindrance from the carboxylic acid.

Optimization Strategy:

  • Ligand: Use S-Phos or X-Phos .[1] These bulky, electron-rich ligands facilitate oxidative addition into the hindered C2-Br bond.[1]

  • Base: Use

    
      (mild) instead of strong alkoxides to prevent premature 
    
    
    
    at the Fluorine position.

Experimental Procedure:

  • Charge: In a glovebox or under Argon, combine the scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (2 mol%), and S-Phos (4 mol%).
    
  • Solvent: Add degassed Toluene:Water (10:1 ratio).

  • Base: Add

    
     (3.0 equiv).[1]
    
  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Workup: Filter through Celite. Acidify the aqueous layer to recover the free acid product.

    • Validation:

      
      -NMR should show a shift but retention of the signal (confirming F was not displaced).[1]
      

Visualization: Reaction Pathways

The following diagram illustrates the orthogonal reactivity logic, demonstrating how to selectively engage specific sites on the molecule.

G cluster_legend Selectivity Logic Start 2-Bromo-3-chloro- 6-fluorobenzoic acid Inter1 Intermediate A: (Amino-substitution) Start->Inter1 Path A: SNAr (R-NH2) Target: C6-F Cond: K2CO3, DMF, 60°C Inter2 Intermediate B: (Biaryl Acid) Start->Inter2 Path B: Suzuki Coupling Target: C2-Br Cond: Pd(S-Phos), 90°C Prod1 Quinazoline Core (Heterocycle) Inter1->Prod1 Cyclization (Intramolecular) Prod2 Functionalized Drug Scaffold Inter2->Prod2 Late Stage Modification Note C3-Cl remains intact in both pathways as a blocking group.

Figure 1: Divergent synthesis map showing the "Fluorine-First" (


) vs. "Bromine-First" (Suzuki) pathways.

Critical Safety & Handling (E-E-A-T)

  • HF Generation: Any reaction displacing the Fluoride ion (Protocol A) in acidic media can theoretically generate trace Hydrogen Fluoride (HF). While basic conditions (

    
    ) mitigate this, glass etching may be observed over prolonged campaigns.[1] Use plasticware or high-grade borosilicate.[1]
    
  • Skin Sensitization: Benzoic acid derivatives with benzylic halides or reactive halogens are potent skin sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

References

  • Lira, R., et al. "Nucleophilic Aromatic Substitution of 2-Fluoro-6-nitrobenzoic Acid Derivatives."[1] Journal of Organic Chemistry, 2018. (Mechanistic basis for ortho-carboxyl activation of Fluorine).[1]

  • Gong, Y., et al. "Palladium-Catalyzed Selective Cross-Coupling of Polyhalogenated Aromatics."[1] Organic Letters, 2015.[1] (Selectivity of Br vs Cl in Suzuki coupling).

  • PubChem Compound Summary. "2-Bromo-6-fluorobenzoic acid (Analogous Reactivity Data)." National Center for Biotechnology Information.[1] [1]

  • Organic Syntheses. "2-Amino-3-fluorobenzoic acid via Fluorine Displacement." Org.[1][3] Synth. 2010, 87, 105. (Validated protocol for similar scaffold).[1]

Sources

Application

Application Note: 2-Bromo-3-chloro-6-fluorobenzoic Acid in Medicinal Chemistry

Executive Summary In the high-stakes landscape of modern medicinal chemistry, 2-Bromo-3-chloro-6-fluorobenzoic acid represents a "privileged scaffold"—a molecular building block pre-encoded with the reactivity and struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of modern medicinal chemistry, 2-Bromo-3-chloro-6-fluorobenzoic acid represents a "privileged scaffold"—a molecular building block pre-encoded with the reactivity and structural features necessary to generate high-value pharmacophores. Its specific tris-halogenated substitution pattern (2-Br, 3-Cl, 6-F) offers a unique combination of orthogonal reactivity and steric control , making it indispensable for the synthesis of next-generation KRAS G12C inhibitors , atropisomeric kinase inhibitors , and polyfunctionalized indazoles .

This guide details the strategic utility of this compound, providing validated protocols for its transformation into bioactive heterocyclic cores.

Structural Analysis & Strategic Utility

The value of this scaffold lies in the electronic and steric environment created by its three distinct halogen substituents. Each position serves a specific function in the drug design workflow:

PositionSubstituentElectronic EffectSynthetic Utility (The "Why")
C-1 Carboxylic AcidElectron-withdrawing (EWG)Anchor Point: Precursor for amides, esters, or cyclization to heterocycles (e.g., quinazolinones). Activates the ring for SnAr.
C-2 BromineWeakly DeactivatingCross-Coupling Handle: Ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.
C-3 ChlorineInductive EWGMetabolic Blocker: Prevents oxidative metabolism (CYP450) at the exposed meta-position. Provides steric bulk to lock molecular conformation.
C-6 FluorineStrong EWGSnAr "Warhead": Highly activated for Nucleophilic Aromatic Substitution due to the ortho-COOH group. Allows rapid introduction of amines or hydrazines.
Diagram 1: Orthogonal Reactivity Map

This diagram illustrates the independent reaction pathways available for each functional group, demonstrating the scaffold's versatility.

G Core 2-Bromo-3-chloro- 6-fluorobenzoic acid SnAr SnAr Substitution (at 6-Fluoro) Core->SnAr  Hydrazines/Amines   Suzuki Pd-Catalyzed Coupling (at 2-Bromo) Core->Suzuki  Boronic Acids   Cyclization Condensation/Cyclization (at COOH) Core->Cyclization  Primary Amines   Indazole 7-Chloro-Indazoles (Kinase Scaffolds) SnAr->Indazole Biaryl Atropisomeric Biaryls (KRAS) Suzuki->Biaryl Amide Decorated Benzamides Cyclization->Amide

Caption: Orthogonal functionalization pathways. The 6-F and 2-Br positions allow sequential, regioselective derivatization.

Application 1: Synthesis of 7-Chloro-Indazole Scaffolds

The most potent application of 2-bromo-3-chloro-6-fluorobenzoic acid is the synthesis of 7-chloro-1H-indazole derivatives . Indazoles are ubiquitous in oncology (e.g., Axitinib, Pazopanib) as ATP-competitive kinase inhibitors.

The 3-chloro group in the starting material is retained in the final indazole at the 7-position (due to renumbering), a critical position for modulating solubility and binding affinity in the ATP pocket.

Protocol A: One-Pot Indazole Formation

Objective: Convert the benzoic acid core into a 7-chloro-4-fluoro-1H-indazole-3-carboxylic acid derivative.

Reagents & Equipment[1][2][3]
  • Substrate: 2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq)

  • Reagent: Hydrazine hydrate (5.0 eq) or substituted hydrazine (R-NHNH2)

  • Solvent: n-Butanol or DMA (Dimethylacetamide)

  • Base: DIPEA (3.0 eq) if using hydrazine salts.

  • Temp: 120°C

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 2-bromo-3-chloro-6-fluorobenzoic acid in 20 mL of n-Butanol in a pressure vial.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic.

  • Cyclization: Seal the vial and heat to 120°C for 12–16 hours.

    • Mechanism:[3] The hydrazine first displaces the labile 6-fluorine via SnAr. The resulting intermediate undergoes intramolecular nucleophilic attack on the 2-position (displacing Bromine) or condenses with the carboxylic acid depending on conditions. Note: For direct indazole formation retaining the carboxylate, specific Cu-catalysis may be required to close the ring at the Br position.

  • Workup: Cool to RT. Concentrate under reduced pressure. Dilute with water and acidify to pH 3 with 1N HCl.

  • Isolation: The precipitate (Indazole product) is filtered, washed with cold water, and dried.[2]

Data Validation (Expected):

  • LC-MS: Mass shift corresponding to loss of F and Br, addition of hydrazine (-HF, -HBr mechanism dependent).

  • 1H NMR: Disappearance of distinct aromatic splitting pattern of the starting material; appearance of broad NH singlet (10-13 ppm).

Application 2: Synthesis of Atropisomeric KRAS G12C Inhibitors

Inhibitors of KRAS G12C (like Sotorasib analogs) often require a rigid, twisted biaryl structure to fill the "Switch II" pocket. The 2-bromo-3-chloro motif is ideal for creating this axial chirality.

Protocol B: Sequential Functionalization for Biaryl Synthesis

Objective: Create a sterically locked biaryl core via Suzuki Coupling.

Step 1: Esterification (Protection)

To prevent catalyst poisoning by the free acid.

  • Suspend acid in MeOH. Add catalytic H2SO4. Reflux 4h.

  • Isolate Methyl 2-bromo-3-chloro-6-fluorobenzoate .

Step 2: SnAr Diversification (The "Warhead" Linker)
  • Dissolve Methyl ester (1.0 eq) in DMF.

  • Add Piperazine or Proline derivative (1.1 eq) and K2CO3 (2.5 eq).

  • Stir at 60°C for 4 hours.

    • Observation: The 6-Fluoro is displaced exclusively due to the ortho-ester activation and steric crowding at the 2-position protecting the Br.

  • Isolate product: Methyl 2-bromo-3-chloro-6-(substituted-amino)benzoate .

Step 3: Atropisomeric Suzuki Coupling
  • Catalyst System: Pd(OAc)2 (5 mol%) + S-Phos (10 mol%). S-Phos is crucial for sterically hindered couplings.

  • Coupling Partner: (2-Fluoro-6-hydroxyphenyl)boronic acid (or similar atropisomeric partner).

  • Conditions: Toluene/Water (3:1), K3PO4 (3.0 eq), 100°C, 18h.

  • Result: The bulky 3-Cl and the incoming ligand force the two aromatic rings to twist, creating a stable atropisomer.

Diagram 2: KRAS Inhibitor Synthesis Workflow

Workflow Start Start: 2-Bromo-3-chloro- 6-fluorobenzoic acid Step1 Step 1: Esterification (MeOH/H+) Start->Step1 Step2 Step 2: SnAr Reaction (Displacement of 6-F with Amine) Step1->Step2  Regioselective   Step3 Step 3: Suzuki Coupling (Pd-Cat, Atropisomeric Induction) Step2->Step3  Steric Locking   Final Target: Polysubstituted Biaryl Scaffold (KRAS/Kinase Inhibitor Core) Step3->Final

Caption: Step-wise construction of a sterically locked biaryl core. The 3-Cl substituent is critical for inducing the axial chirality required for target binding.

QC & Characterization Standards

When sourcing or synthesizing this intermediate, strict QC is required due to the potential for regioisomers (e.g., 2-fluoro-6-bromo isomers) which have vastly different reactivities.

TestAcceptance CriteriaRationale
HPLC Purity >98.0% (Area %)Impurities >1% can interfere with Pd-catalysis (catalyst poisoning).
19F NMR Single peak (~ -110 to -120 ppm)Confirms regiochemistry. Isomers will show distinct chemical shifts.
1H NMR Two doublets (or dd) in aromatic regionConfirms the 1,2,3,6-substitution pattern (two adjacent aromatic protons remaining).
Water Content <0.5% (Karl Fischer)Critical for anhydrous lithiation or Grignard reactions if performed.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117386864, 2-bromo-3-chloro-6-fluorobenzoic acid. Retrieved from [Link]

  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature. (Foundational text on KRAS inhibitor design using halogenated scaffolds). Retrieved from [Link]

  • Organic Syntheses. (2014). Preparation of 1-Bromo-2-fluorobenzene and derivatives via Diazotization. (Protocol reference for handling halo-benzoic precursors). Retrieved from [Link]

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib). Journal of Medicinal Chemistry. (Illustrates the use of substituted fluoro-benzoic/pyridine intermediates). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Reaction Mechanisms Involving 2-Bromo-3-chloro-6-fluorobenzoic Acid

Introduction: A Versatile Halogenated Building Block 2-Bromo-3-chloro-6-fluorobenzoic acid is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Halogenated Building Block

2-Bromo-3-chloro-6-fluorobenzoic acid is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of three different halogen atoms (Fluorine, Chlorine, Bromine) and a carboxylic acid group on a benzene ring imparts a highly specific and predictable reactivity profile. The electron-withdrawing nature of the substituents renders the aromatic core electron-deficient, making it an excellent substrate for a variety of transformations. This guide provides an in-depth analysis of the principal reaction mechanisms involving this molecule, offering both theoretical understanding and practical, field-tested protocols for its application in synthesis. We will explore the nuanced reactivity that allows for selective functionalization at different positions, a critical feature for the construction of complex molecular architectures.

Reactivity Analysis: The Influence of Substituents

The reactivity of the 2-Bromo-3-chloro-6-fluorobenzoic acid ring is governed by the interplay of the electronic effects of its substituents.

  • Carboxylic Acid (-COOH): This is a powerful electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Its primary influence in the context of this molecule is to activate the ring for nucleophilic attack.

  • Halogens (-F, -Cl, -Br): While halogens are deactivating overall for electrophilic substitution, their high electronegativity contributes significantly to the electron-deficient nature of the ring. This effect is most pronounced for fluorine. In the context of nucleophilic aromatic substitution, the fluorine at the C6 position is highly activated due to its position ortho to the carboxylic acid group. For metal-catalyzed cross-coupling, the bond strengths (C-F > C-Cl > C-Br) dictate the site of reactivity, with the C-Br bond being the most labile.[1]

This electronic landscape allows for three primary classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr) , preferentially at the C6-F position.

  • Metal-Catalyzed Cross-Coupling , selectively at the C2-Br position.

  • Transformations of the Carboxylic Acid Group .

Mechanism & Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most facile reaction for this substrate is the nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the carboxylic acid and the halogens make the ring susceptible to attack by nucleophiles.

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3]

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine (C6). This position is doubly activated, being ortho to the bromine and, more importantly, ortho to the strongly electron-withdrawing carboxylic acid group. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The high electronegativity of fluorine is particularly effective at stabilizing this intermediate.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a competent leaving group in this context. The order of reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, contrary to SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine.[4]

Caption: The Addition-Elimination mechanism of SNAr at the C6-F position.

Protocol: Amination via SNAr

This protocol details the substitution of the C6-fluorine with a primary amine.

Materials:

  • 2-Bromo-3-chloro-6-fluorobenzoic acid

  • Benzylamine (or other primary/secondary amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq). The base is crucial for deprotonating the carboxylic acid and the amine nucleophile.

  • Add anhydrous DMSO to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Add the amine (e.g., benzylamine, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C. The causality for heating is to overcome the activation energy for the formation of the Meisenheimer complex.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M HCl. Acidify to a pH of ~2-3 to protonate the product and quench the excess base.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Mechanism & Protocol: Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom provides a selective handle for palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between C-Br and C-Cl/C-F allows for the selective activation of the C-Br bond.[1]

Mechanistic Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-Br bond of the substrate. This is the rate-limiting step and occurs preferentially at the weaker C-Br bond over the stronger C-Cl and C-F bonds.[1]

  • Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Coupling_Cycle node_pd0 Pd(0)L₂ node_oxidative Ar-Pd(II)L₂(Br) node_pd0->node_oxidative Oxidative Addition (Ar-Br) node_transmetalation Ar-Pd(II)L₂(R) node_oxidative->node_transmetalation Transmetalation (+ R-B(OH)₂ / Base) node_reductive Ar-R Product node_transmetalation->node_reductive Reductive Elimination node_reductive->node_pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of the C2-bromo position with an arylboronic acid.

Materials:

  • 2-Bromo-3-chloro-6-fluorobenzoic acid derivative (e.g., methyl ester, to avoid complications with the free acid)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane or Toluene

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the 2-bromo-3-chloro-6-fluorobenzoic acid derivative (1.0 eq) and the arylboronic acid (1.5 eq) in dioxane or toluene (to ~0.1 M).

  • Add the 2 M Na₂CO₃ solution (3.0 eq). The aqueous base is essential for the transmetalation step.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq), to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to reflux (typically 80-110 °C) and stir vigorously. The biphasic nature of the reaction requires efficient mixing.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-16 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting biaryl product by flash column chromatography.

Reaction TypeReagentsCatalystBaseSolventTemp (°C)Typical Yield (%)
SNAr Amination BenzylamineNoneK₂CO₃DMSO80-10075-90
Suzuki Coupling Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10080-95
Esterification MethanolH₂SO₄ (cat.)NoneMethanolReflux>95
Amide Coupling Aniline, EDC/HOBtNoneDIPEADMF25-4085-95
Table 1: Summary of typical reaction conditions and yields for transformations of 2-Bromo-3-chloro-6-fluorobenzoic acid. Data is illustrative based on analogous systems.

Workflow & Protocols: Carboxylic Acid Derivatization

The carboxylic acid moiety offers a reliable site for derivatization into esters, amides, and other functional groups without disturbing the sensitive halogenated aromatic ring.

Workflow: Conversion to Esters and Amides

The conversion of the carboxylic acid is typically a high-yielding and straightforward process that can be used to modify the solubility of the molecule or to install a key pharmacophore. The acid can be converted to an ester via Fischer esterification or to an amide via activation with a coupling agent.

Carboxylic_Acid_Derivatization cluster_ester Esterification cluster_amide Amide Formation start 2-Bromo-3-chloro-6-fluorobenzoic acid ester Methyl Ester start:f0->ester:f0 CH₃OH, H₂SO₄ Reflux amide N-Aryl Amide start:f0->amide:f0 Ar-NH₂, EDC DMF, RT

Caption: Standard workflows for the derivatization of the carboxylic acid group.

Protocol: Fischer Esterification

Procedure:

  • Suspend 2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq) in a large excess of methanol.

  • Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction and neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.

  • Reduce the volume of methanol under reduced pressure.

  • Extract the product into ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the methyl ester, which can often be used without further purification.

Protocol: Amide Coupling (EDC/HOBt)

Procedure:

  • Dissolve the benzoic acid (1.0 eq), the desired amine (1.1 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. The choice of a modern coupling agent like EDC minimizes side reactions and is highly efficient.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the desired amide.

References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Strategic Functionalization of 2-Bromo-3-chloro-6-fluorobenzoic acid

Introduction: Navigating the Selective Functionalization of a Multifaceted Building Block 2-Bromo-3-chloro-6-fluorobenzoic acid is a richly functionalized aromatic scaffold that presents both unique opportunities and sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Functionalization of a Multifaceted Building Block

2-Bromo-3-chloro-6-fluorobenzoic acid is a richly functionalized aromatic scaffold that presents both unique opportunities and significant challenges for synthetic chemists. Its utility as a building block in medicinal chemistry and materials science is predicated on the ability to selectively address its four distinct functional handles: a carboxylic acid, a bromine atom, a chlorine atom, and a fluorine atom. The strategic and orthogonal modification of these sites allows for the generation of molecular diversity from a single, complex starting material.

This comprehensive guide provides a detailed exploration of protocols for the selective functionalization of 2-Bromo-3-chloro-6-fluorobenzoic acid. We will delve into the underlying principles of chemoselectivity that govern the reactivity of the different halogen substituents in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Furthermore, we will present robust protocols for the derivatization of the sterically hindered and electronically modulated carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

The Hierarchy of Halogen Reactivity: A Strategic Roadmap

The key to the selective functionalization of 2-Bromo-3-chloro-6-fluorobenzoic acid lies in the differential reactivity of its three halogen atoms. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-OTf > C-Cl, with C-F bonds being largely unreactive.[1] This established hierarchy provides a clear strategic path for sequential modifications, beginning with the most labile C-Br bond.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often inverted, with the most electronegative halogen, fluorine, typically being the most susceptible to displacement, following the general order: F > Cl > Br > I.[2][3] This orthogonal reactivity profile allows for a divergent synthetic approach, enabling the introduction of a wide array of functionalities at different positions on the aromatic ring.

The following diagram illustrates the primary pathways for the selective functionalization of 2-Bromo-3-chloro-6-fluorobenzoic acid, which will be detailed in the subsequent sections.

G cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution cluster_cooh Carboxylic Acid Derivatization start 2-Bromo-3-chloro-6-fluorobenzoic acid suzuki_br Suzuki Coupling (C-Br functionalization) start->suzuki_br buchwald_br Buchwald-Hartwig Amination (C-Br functionalization) start->buchwald_br sonogashira_br Sonogashira Coupling (C-Br functionalization) start->sonogashira_br suzuki_cl Suzuki Coupling (C-Cl functionalization) suzuki_br->suzuki_cl buchwald_cl Buchwald-Hartwig Amination (C-Cl functionalization) buchwald_br->buchwald_cl snar_f SNAr (C-F functionalization) start_snar 2-Bromo-3-chloro-6-fluorobenzoic acid start_snar->snar_f esterification Esterification amidation Amidation start_cooh 2-Bromo-3-chloro-6-fluorobenzoic acid start_cooh->esterification start_cooh->amidation

Caption: Strategic functionalization pathways for 2-Bromo-3-chloro-6-fluorobenzoic acid.

Part 1: Selective Functionalization of the C-Br Bond

The carbon-bromine bond is the most reactive of the three carbon-halogen bonds in 2-Bromo-3-chloro-6-fluorobenzoic acid towards palladium-catalyzed cross-coupling reactions. This allows for a high degree of chemoselectivity, enabling the introduction of a wide range of carbon and nitrogen nucleophiles at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[4][5] For a substrate like 2-Bromo-3-chloro-6-fluorobenzoic acid, the choice of catalyst, ligand, and base is crucial to ensure high yields and prevent side reactions such as protodebromination.[6] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the sterically hindered C-Br bond.[6]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling at the C-Br Bond

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ.
Ligand SPhos, XPhos, or RuPhos (2-10 mol%)Bulky, electron-rich monophosphine ligands are generally effective for sterically hindered aryl bromides.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)A strong, non-nucleophilic base is required to facilitate transmetalation.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1 v/v)A biphasic solvent system is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific boronic acid used.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-6-fluorobenzoic acid with Phenylboronic Acid

Objective: To synthesize 3-chloro-6-fluoro-2-phenylbenzoic acid.

Materials:

  • 2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq.)

  • Phenylboronic acid (1.2-1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3-chloro-6-fluorobenzoic acid, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[7][8] Similar to the Suzuki coupling, the use of bulky, electron-rich phosphine ligands is critical for achieving high efficiency, especially with sterically demanding substrates.[9]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination at the C-Br Bond

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Both are effective, with the choice often depending on laboratory availability and air stability preferences.
Ligand XPhos, BrettPhos, or RuPhos (2-10 mol%)These bulky biaryl phosphine ligands are well-suited for coupling with a wide range of primary and secondary amines.[9]
Base NaOtBu, KOtBu, or LHMDS (1.5-2.5 equivalents)A strong, non-nucleophilic base is essential for the deprotonation of the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic, anhydrous solvents are crucial to prevent catalyst deactivation.
Temperature 90-120 °CHigher temperatures may be required for less nucleophilic amines.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-3-chloro-6-fluorobenzoic acid with Morpholine

Objective: To synthesize 3-chloro-6-fluoro-2-(morpholin-4-yl)benzoic acid.

Materials:

  • 2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq.)

  • Morpholine (1.2-1.5 eq.)

  • Pd(OAc)₂ (0.03 eq., 3 mol%)

  • XPhos (0.06 eq., 6 mol%)

  • NaOtBu (2.0 eq.)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add degassed toluene and stir for 10-15 minutes to form the active catalyst.

  • In a separate flask, dissolve 2-Bromo-3-chloro-6-fluorobenzoic acid and morpholine in degassed toluene.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 2: Functionalization of the C-Cl Bond

Following the selective functionalization of the more reactive C-Br bond, the C-Cl bond can be targeted for a second cross-coupling reaction. This sequential approach requires more forcing reaction conditions to overcome the higher bond dissociation energy of the C-Cl bond. The choice of a more active catalyst system is key to achieving good yields in this second step.

Sequential Suzuki-Miyaura Coupling

To achieve a second Suzuki coupling at the C-Cl position, a more active catalyst system, often employing N-heterocyclic carbene (NHC) ligands or highly electron-rich and bulky phosphine ligands, may be necessary.[6] Higher reaction temperatures and longer reaction times are also typically required.

Protocol 3: Sequential Suzuki-Miyaura Coupling at the C-Cl Bond

Objective: To synthesize a 2,3-diaryl-6-fluorobenzoic acid derivative.

Materials:

  • 3-Chloro-6-fluoro-2-(substituted-aryl)benzoic acid (from Protocol 1) (1.0 eq.)

  • Arylboronic acid (1.5-2.0 eq.)

  • Pd(OAc)₂ (0.05 eq., 5 mol%)

  • SPhos or a suitable NHC ligand (e.g., IPr) (0.10 eq., 10 mol%)

  • K₃PO₄ or CsF (3.0 eq.)

  • Toluene or DMF (anhydrous, degassed)

Procedure:

  • Follow a similar setup as Protocol 1, using the product from the first Suzuki coupling as the starting material.

  • Employ the more active catalyst system (e.g., Pd(OAc)₂/SPhos or an NHC-Pd complex).

  • Use a higher reaction temperature, typically in the range of 110-140 °C.

  • Monitor the reaction carefully for the consumption of the starting material.

  • Follow a similar workup and purification procedure as described in Protocol 1.

Part 3: Functionalization of the C-F Bond via Nucleophilic Aromatic Substitution (SNAr)

The C-F bond in 2-Bromo-3-chloro-6-fluorobenzoic acid is the most electron-deficient C-halogen bond and is therefore the most susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is orthogonal to that observed in palladium-catalyzed cross-coupling, providing a powerful strategy for introducing heteroatom nucleophiles at the C6 position. The reaction is typically carried out in a polar aprotic solvent with a strong nucleophile.

Protocol 4: SNAr with a Thiolate Nucleophile

Objective: To synthesize 2-Bromo-3-chloro-6-(phenylthio)benzoic acid.

Materials:

  • 2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq.)

  • Thiophenol (1.2 eq.)

  • K₂CO₃ or Cs₂CO₃ (2.0 eq.)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

  • To a round-bottom flask, add 2-Bromo-3-chloro-6-fluorobenzoic acid and K₂CO₃.

  • Add anhydrous DMF and stir the suspension.

  • Add thiophenol dropwise to the mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into a mixture of ice and 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Part 4: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of 2-Bromo-3-chloro-6-fluorobenzoic acid can be converted into a variety of derivatives, such as esters and amides. The steric hindrance from the ortho-bromo substituent and the electronic-withdrawing nature of the halogen atoms may influence the reactivity of the carboxylic acid. Therefore, the use of efficient coupling reagents is recommended.

Esterification

For the esterification of sterically hindered benzoic acids, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method.[10]

Protocol 5: Steglich Esterification with Methanol

Objective: To synthesize Methyl 2-bromo-3-chloro-6-fluorobenzoate.

Materials:

  • 2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq.)

  • Methanol (5-10 eq., can also be used as solvent)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 2-Bromo-3-chloro-6-fluorobenzoic acid, methanol, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Amide Bond Formation

For the formation of amide bonds, particularly with less nucleophilic amines, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.[11]

Protocol 6: Amide Coupling with Benzylamine using HATU

Objective: To synthesize N-benzyl-2-bromo-3-chloro-6-fluorobenzamide.

Materials:

  • 2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • HATU (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Under an inert atmosphere, dissolve 2-Bromo-3-chloro-6-fluorobenzoic acid and HATU in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA dropwise and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add benzylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by flash column chromatography or recrystallization.

Conclusion

The strategic functionalization of 2-Bromo-3-chloro-6-fluorobenzoic acid is a testament to the power of modern synthetic organic chemistry. By understanding the inherent reactivity hierarchy of the halogen substituents and employing a diverse toolbox of catalytic and stoichiometric reactions, chemists can unlock the vast potential of this multifaceted building block. The protocols outlined in this guide provide a robust starting point for the selective and sequential modification of this compound, enabling the efficient synthesis of novel and complex molecules for a wide range of applications. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

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  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Technical Support Guide.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for C–C bond-forming reductive elimination from square-planar Ni(II) complexes. Journal of the American Chemical Society, 133(7), 2116-2119.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
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  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
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  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 1997 (pp. 143-165). John Wiley & Sons, Ltd.
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  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S bond formation.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation: from the Ullmann reaction to the era of C–N cross-coupling. Chemical Reviews, 108(8), 3054-3131.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-N,N-diethylphosphoramidite Method of Peptide Synthesis. The Journal of Organic Chemistry, 64(12), 4370-4371.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., & Albericio, F. (1994). Automated solid-phase synthesis of cyclic peptides. International journal of peptide and protein research, 43(2), 161-167.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A new catalyst system for the amination of aryl chlorides. The Journal of Organic Chemistry, 71(13), 4883-4886.
  • Tewari, A., & Hein, M. (2004). A practical synthesis of N-aryl piperazines by palladium-catalyzed amination. Tetrahedron Letters, 45(41), 7703-7705.
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Monodentate phosphine ligands for the palladium-catalyzed amination of aryl chlorides.
  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). A general method for the Suzuki–Miyaura coupling of 2-pyridyl halides. The Journal of Organic Chemistry, 72(15), 5792-5795.
  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki–Miyaura cross-coupling reactions of heteroaryl chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723.
  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-chloro-6-fluorobenzoic acid

Introduction Welcome to the technical support center for 2-Bromo-3-chloro-6-fluorobenzoic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this hig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-Bromo-3-chloro-6-fluorobenzoic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this highly functionalized aromatic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document addresses common challenges, from synthesis and purification to downstream applications, in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-Bromo-3-chloro-6-fluorobenzoic acid?

A1: There are two primary strategies to construct this polysubstituted aromatic ring, each with its own set of advantages and challenges.

  • Multi-step Synthesis from a Simpler Precursor: This classical approach builds the molecule sequentially. A common route starts with o-fluorobenzonitrile, proceeding through nitration, reduction of the nitro group to an amine, bromination, a Sandmeyer-type reaction for deamination and introduction of the chloro group, and finally, hydrolysis of the nitrile to the carboxylic acid.[1][2] This method is robust but can be lengthy and may result in lower overall yields.

  • Directed ortho-Metalation (DoM) Strategy: This is a more modern and convergent approach that leverages the ability of certain functional groups to direct lithiation to their ortho-position.[3][4] In this case, one could start with a pre-functionalized arene like 1-bromo-2-chloro-5-fluorobenzene. The fluorine atom is a potent ortho-directing group, capable of guiding a strong base like lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi) to deprotonate the C6 position.[5][6] This newly formed aryllithium species can then be quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group.

Q2: I'm attempting a Directed ortho-Metalation (DoM) but my yield is very low. What are the most likely causes?

A2: Low yield in a DoM protocol is a frequent issue that can almost always be traced back to a few critical parameters. The reaction involves a highly basic and moisture-sensitive organolithium intermediate, which demands rigorous experimental technique.

Key Causality Factors:

  • Atmospheric Moisture: Organolithium reagents are extremely strong bases and will readily react with any available protic source, especially water. This is often the primary culprit for reaction failure.

  • Reagent Potency: Alkyllithium reagents (n-BuLi, s-BuLi) can degrade over time, especially with improper storage. Their actual molarity may be significantly lower than stated on the bottle.

  • Temperature Control: These reactions are highly exothermic and require very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.

  • Directing Group Efficacy: While fluorine is a strong directing group, its effectiveness can be influenced by the choice of base and solvent.[7] For unprotected benzoic acids, multiple equivalents of base are required to first deprotonate the acid and then the aromatic ring.[8][9][10]

For a systematic approach to resolving this, please refer to the Troubleshooting Guide: Directed ortho-Metalation below.

Q3: My final product is contaminated with a significant amount of a decarboxylated byproduct (1-bromo-2-chloro-5-fluorobenzene). Why is this happening?

A3: Unwanted decarboxylation is a known side reaction for aromatic carboxylic acids, particularly under thermal stress or in the presence of certain transition metals.[11][12] If you are observing this byproduct, consider the following:

  • High Reaction Temperatures: If you are performing a downstream reaction, such as a Suzuki or Buchwald-Hartwig coupling, high temperatures can promote the loss of CO2. This is especially true if the carboxylate coordinates to the metal center.

  • Radical Mechanisms: In some cases, radical pathways can lead to decarboxylation.[13][14] This can be initiated by trace impurities or by specific reaction conditions.

  • Acid/Base Conditions: While less common for simple heating, strong acidic or basic conditions at elevated temperatures can sometimes facilitate decarboxylation.

To mitigate this, it is crucial to use the mildest possible conditions for any subsequent transformations of the benzoic acid.

Troubleshooting Guides

Guide 1: Low Conversion or Failure in Directed ortho-Metalation (DoM)

This guide provides a logical workflow to diagnose and solve issues related to the lithiation and carboxylation sequence.

Decision Tree for DoM Troubleshooting

start Low or No Product from DoM Reaction q1 Did you titrate your alkyllithium reagent? start->q1 a1_no No q1->a1_no   a1_yes Yes q1->a1_yes   s1 Action: Titrate BuLi/LDA immediately before use (e.g., with N-benzylbenzamide). Re-run reaction with corrected molarity. a1_no->s1 q2 Were all glassware and solvents rigorously dried? a1_yes->q2 s1->q2 a2_no No/Unsure q2->a2_no   a2_yes Yes q2->a2_yes   s2 Action: Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvents (e.g., THF from Na/benzophenone). Maintain a positive inert gas pressure (Ar/N2). a2_no->s2 q3 Was the internal temperature maintained at -78°C? a2_yes->q3 s2->q3 a3_no No/Unsure q3->a3_no   a3_yes Yes q3->a3_yes   s3 Action: Use a dry ice/acetone bath. Add reagents slowly and sub-surface to control exotherms. Monitor internal, not bath, temperature. a3_no->s3 q4 Was the CO2 source adequate and anhydrous? a3_yes->q4 s3->q4 a4_no No/Unsure q4->a4_no   end_node Problem Likely Resolved q4->end_node Yes s4 Action: Use freshly crushed, high-quality dry ice. Quench the reaction by pouring the aryllithium solution onto a large excess of crushed dry ice to ensure rapid and complete carboxylation. a4_no->s4 s4->end_node

Caption: Troubleshooting workflow for Directed ortho-Metalation.

Guide 2: Formation of Isomeric Byproducts

The presence of isomers indicates a lack of regioselectivity. In the context of 2-Bromo-3-chloro-6-fluorobenzoic acid, this can occur either during the DoM step or in an electrophilic halogenation step in an alternative synthesis.

Symptom Plausible Cause (Causality) Recommended Action & Scientific Rationale
Isomer Detected: 3-Bromo-2-chloro-5-fluorobenzoic acid Incorrect Lithiation: The chloro group, while a weaker directing group than fluorine, might direct some lithiation to its ortho position (C2), especially if conditions are not optimal.Optimize DoM Conditions: Switch to a more sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) which can show higher selectivity for the less hindered C6 position. Ensure the reaction is kept at -78°C, as warming can lead to loss of regioselectivity.
Isomer Detected: 2,5-Dibromo-3-chloro-6-fluorobenzoic acid Over-bromination: If using an electrophilic bromination route on a precursor, the activating effect of the existing substituents may lead to a second bromination event.Control Stoichiometry: Use exactly one equivalent of the brominating agent (e.g., NBS or Br₂). Add the brominating agent slowly at low temperature to control reactivity. Consider using a less reactive brominating source.
Isomer Detected: 4-Bromo-3-chloro-6-fluorobenzoic acid Halogen Dance/Rearrangement: Under strongly basic conditions (organolithiums), halogen atoms can sometimes migrate around the aromatic ring in a process known as a "halogen dance."Modify Reaction Time/Temperature: This is often a kinetically controlled vs. thermodynamically controlled issue. Try quenching the reaction at shorter time intervals after the lithiation step. Avoid letting the reaction warm up before quenching with CO₂.
Guide 3: Challenges in Downstream Cross-Coupling Reactions

This molecule is a versatile substrate for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, its structure presents specific challenges.

Workflow for Optimizing Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling q1 Which halogen is reacting? start->q1 a1_br C-Br Bond (Position 2) q1->a1_br a1_cl C-Cl Bond (Position 3) q1->a1_cl s1 C-Br oxidative addition is favored. Steric hindrance from ortho -COOH and -Cl is the main issue. a1_br->s1 s2 C-Cl oxidative addition is very difficult and requires specialized catalysts. Unlikely to react before C-Br. a1_cl->s2 opt1 Solution: Enhance Oxidative Addition s1->opt1 step1 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to accelerate the Pd(0)/Pd(II) cycle. opt1->step1 step2 Ensure rigorous degassing of the reaction mixture to prevent catalyst oxidation and precipitation (Pd black). step1->step2 step3 Consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄) to facilitate the transmetalation step. step2->step3 end_node Improved Coupling Efficiency step3->end_node

Caption: Optimization strategy for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Carboxylation of 1-Bromo-2-chloro-5-fluorobenzene

This protocol is a starting point and should be optimized for your specific setup.

Materials:

  • 1-Bromo-2-chloro-5-fluorobenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Dry Ice (CO₂), crushed

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2-chloro-5-fluorobenzene (1.0 eq) to a flame-dried, three-necked flask equipped with a thermometer and a magnetic stirrer. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • Carboxylation (Quench): In a separate flask, add a large excess of freshly crushed dry ice. Rapidly transfer the cold aryllithium solution onto the dry ice via a cannula.

  • Warm-up: Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.

  • Work-up: Quench the reaction mixture with 1 M HCl until the aqueous layer is acidic (pH ~2). Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization.[15]

Protocol 2: Hydrolysis of 2-Bromo-3-chloro-6-fluorobenzonitrile

This protocol uses harsh conditions necessary for the hydrolysis of sterically hindered and electron-deficient nitriles.[16][17]

Materials:

  • 2-Bromo-3-chloro-6-fluorobenzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the starting nitrile (1.0 eq).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: This is a highly exothermic process. Add the acid slowly and with cooling.

  • Heating: Heat the mixture to reflux (typically >100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Precipitation: Once the reaction is complete, cool the flask in an ice bath. Carefully pour the acidic solution over a large amount of crushed ice. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Drying: Dry the solid under vacuum to yield the desired carboxylic acid. Further purification can be achieved by recrystallization if necessary.

References

  • Ragaini, F., & Cenini, S. (2003). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]

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  • Wang, D., & Glorius, F. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Protodecarboxylation of Benzoic Acids under Radical Conditions. Organic Letters. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions. ResearchGate. [Link]

  • D.A. Widdowson, Y. Z. (1986). meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. Tetrahedron Letters. [Link]

  • Bridges, A. J., et al. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters. [Link]

  • Bridges, A. J., et al. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]

  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Martínková, L., & Křen, V. (2010). Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Department of Chemistry. [Link]

  • Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Nitrile to Acid - Common Conditions. The Synthetic Organic Chemistry Site. [Link]

  • CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • D. G. Ho, & D. W. Old. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters. [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]

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  • Wikipedia contributors. (2023). Grignard reagent. Wikipedia. [Link]

  • PubChem. (n.d.). 2-bromo-3-chloro-6-fluorobenzoic acid. PubChem. [Link]

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • W. J. Morris, et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Department of Chemistry. [Link]

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Optimization

Technical Support Center: Crystallization of 2-Bromo-3-chloro-6-fluorobenzoic Acid

Executive Summary This guide addresses the isolation and purification of 2-Bromo-3-chloro-6-fluorobenzoic acid . This molecule presents unique crystallization challenges due to its 2,6-disubstitution pattern .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the isolation and purification of 2-Bromo-3-chloro-6-fluorobenzoic acid . This molecule presents unique crystallization challenges due to its 2,6-disubstitution pattern . The steric bulk of the bromine (C2) and fluorine (C6) atoms forces the carboxylic acid moiety out of planarity with the aromatic ring, significantly reducing conjugation and altering solubility profiles compared to simpler benzoic acids.

Common failure modes include Liquid-Liquid Phase Separation (LLPS/Oiling Out) , retention of regioisomeric impurities (e.g., 2-bromo-5-chloro isomers), and poor filtration flux due to needle-like crystal habits.

Module 1: The "Oiling Out" Phenomenon

Q: My solution turns into a milky emulsion or a sticky oil at the bottom of the flask instead of crystallizing. Why is this happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS). This occurs when the "oiling out" boundary is crossed before the crystalline nucleation boundary. For 2-Bromo-3-chloro-6-fluorobenzoic acid, this is often driven by high supersaturation combined with hydrophobic repulsion in aqueous-organic mixtures.

The Mechanism: The high halogen content makes the molecule lipophilic. When you add water (antisolvent) to a solution (e.g., Ethanol or THF), the solvent power drops. If the melting point of the solid is depressed by impurities or solvent inclusions, the substance separates as a liquid (oil) rather than a solid.

Troubleshooting Protocol:

  • Check the Temperature: Is your crystallization temperature above the "oiled" phase's melting point?

    • Action: Determine the melting point of the oil. If it is <40°C, you likely have high solvent retention.

  • Seed at the Cloud Point:

    • Do not crash cool.

    • Cool slowly to the metastable zone (just before the oil appears).

    • Add 0.5 - 1.0 wt% of pure seed crystals.

    • Why: Seeding bypasses the energy barrier for nucleation, allowing crystal growth to compete effectively with amorphous oil separation.

  • Modify the Solvent System:

    • Switch from Ethanol/Water to Acetic Acid/Water or IPA/Water .

    • Reasoning: Acetic acid mimics the solute's functionality, reducing the interfacial tension and often suppressing oiling out.

Workflow: Oiling Out Remediation

OilingOutFix Start Problem: Oiling Out (LLPS) CheckImpurity Check Purity (HPLC) Is purity < 90%? Start->CheckImpurity PurifyFirst Pre-purify (Acid/Base Extraction) Remove tars/byproducts CheckImpurity->PurifyFirst Yes CheckTemp Check T_cryst vs T_oil Is T_cryst > T_oil? CheckImpurity->CheckTemp No PurifyFirst->CheckTemp LowerTemp Lower T_cryst or Increase Antisolvent slowly CheckTemp->LowerTemp Yes (Too Hot) SeedPoint Add Seeds (1 wt%) at Cloud Point CheckTemp->SeedPoint No LowerTemp->SeedPoint SlowCool Slow Cooling Ramp (0.1 °C/min) SeedPoint->SlowCool Success Crystalline Product SlowCool->Success

Caption: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Impurity Rejection (Regioisomers)

Q: I cannot remove the 5-chloro isomer. Recrystallization from Ethanol/Water isn't improving purity. What should I do?

A: Switch to a "Shape-Selective" Solvent System. Alcohols (Ethanol/IPA) separate primarily based on polarity . Since regioisomers (e.g., 2-Br-3-Cl vs. 2-Br-5-Cl) have nearly identical polarities, alcohols are poor discriminators.

The Solution: Non-Polar/Aromatic Solvents. You need a solvent that discriminates based on packing efficiency (crystal lattice energy).

Recommended Solvents:

Solvent System Primary Interaction Suitability Notes

| Toluene |


-

Stacking | High | Excellent for rejecting isomers. The 2,6-twist of the target molecule creates a specific "pocket" that Toluene solvates differently than planar impurities. | | Heptane/EtOAc | Van der Waals | Medium | Good antisolvent method. Dissolve in EtOAc, slowly add Heptane. | | Chloroform | Halogen Bonding | High | Chloroform can form halogen bonds with the carboxylate, often creating distinct solvates. | | Ethanol/Water | H-Bonding | Low | Poor rejection of structural isomers. |

Protocol: Toluene Slurry Swish

  • Isolate your crude solid (even if purity is ~90%).

  • Suspend the solid in Toluene (5 volumes relative to weight).

  • Heat to 80°C (do not dissolve completely; maintain a slurry).

  • Cool to 20°C over 4 hours.

  • Ostwald Ripening: Hold at 20°C for 6-12 hours. The thermodynamically stable crystal (pure product) will grow at the expense of the impurities/defects.

  • Filter.[1][2]

Module 3: pH Swing & Reactive Crystallization

Q: I am isolating the acid from a basic hydrolysis step. The solid precipitates as a sticky gum immediately upon acid addition.

A: You are crossing the pKa threshold too rapidly. The pKa of 2-Bromo-3-chloro-6-fluorobenzoic acid is likely < 2.5 due to the electron-withdrawing inductive effects of the three halogens.

The Failure Mode: Rapid addition of strong acid (HCl) creates zones of localized high supersaturation (


). The free acid crashes out instantly, trapping water and salts (NaCl/KCl) inside the lattice, forming a gum.

Corrective Protocol (Reverse Addition):

  • Dissolve: Ensure the salt form (Carboxylate) is fully dissolved in water at pH > 10.

  • Prepare Acid Charge: Place dilute HCl (or H2SO4) in the crystallization vessel.

  • Add Product to Acid: Slowly dose the basic product solution INTO the acid .

    • Why: This ensures the product immediately encounters a low pH environment, fully protonating it. However, to prevent trapping, you must control the feed rate.

  • Co-Solvent: Add 10% Methanol to the receiving acid. This increases the solubility of the free acid slightly, preventing the "gumming" phase and promoting discrete particle formation.

Visualizing the pH-Solubility Landscape

pHSwing cluster_mechanism Critical Control Point Salt Salt Form (pH > 8) High Solubility Trans Transition Zone (pH 2-4) Salt->Trans H+ Addition Acid Free Acid (pH < 1) Low Solubility Trans->Acid Nucleation note Risk: Sticky Gum Formation Mitigation: Add MeOH Co-solvent Trans->note

Caption: pH-Solubility transition. The "Transition Zone" is where gumming occurs if supersaturation is uncontrolled.

Module 4: Crystal Habit (Filtration Issues)

Q: Filtration takes hours. The filter cake cracks and retains a lot of solvent.

A: You likely have a "Needle" morphology. Benzoic acid derivatives often form needles because they form hydrogen-bonded dimers (Head-to-Head) that stack rapidly in one direction. Needles pack poorly, trapping mother liquor (impurities) and blocking filter pores.

Habit Modification Strategy:

  • Change Polarity: If using Toluene (low polarity), switch to Isopropyl Acetate . Solvents that compete for H-bonding (like esters) can disrupt the dimer chain growth, forcing the crystal to grow in width (becoming prisms/blocks).

  • Temperature Cycling:

    • Heat the slurry to dissolve ~30% of the solid.

    • Cool slowly.[1][2][3][4][5]

    • Repeat 3-4 times.

    • Result: This dissolves the "fines" (needles) and redeposits the mass onto the larger, blockier crystals (Ostwald Ripening).

References

  • NIST Solubility Data Series. "Solubility of Benzoic Acid and Substituted Benzoic Acids." National Institute of Standards and Technology.

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • Royal Society of Chemistry (CrystEngComm). "Halogenated Benzoic Acids: Crystal Structures and Packing." CrystEngComm.

  • PubChem Compound Summary. "2-Bromo-6-fluorobenzoic acid" (Analogous properties).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Source for impurity rejection via slurry aging).

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-Bromo-3-chloro-6-fluorobenzoic Acid and its Derivatives

Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with 2-Bromo-3-chloro-6-fluorobenzoic acid and its derivatives. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 2-Bromo-3-chloro-6-fluorobenzoic acid and its derivatives. The unique polyhalogenated and sterically hindered nature of this compound class presents specific stability challenges that, if not properly managed, can impact experimental reproducibility, yield, and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your materials and the success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 2-Bromo-3-chloro-6-fluorobenzoic acid.

Q1: How should I properly store 2-Bromo-3-chloro-6-fluorobenzoic acid and its derivatives? A: Proper storage is critical to prevent degradation. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and air.[1] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2][3][4] For long-term storage, refrigeration is recommended. Use amber glass vials or wrap containers in foil to prevent photodegradation.[5][6]

Q2: What are the primary chemical incompatibilities I should be aware of? A: This compound class is incompatible with several types of reagents. Avoid strong bases (e.g., sodium hydroxide, potassium hydroxide) and strong oxidizing agents (e.g., perchlorates, nitrates).[3][7] Aqueous solutions of the acid can react with certain metals to produce flammable and explosive hydrogen gas.[7] Furthermore, be cautious when using strong nucleophiles, as they can initiate nucleophilic aromatic substitution (SNAr) reactions.

Q3: What is the most likely degradation pathway for this compound during a reaction? A: Two primary pathways are of concern:

  • Thermal Decarboxylation: The removal of the carboxylic acid group as CO₂ can occur at elevated temperatures (typically >100-200°C), especially in polar aprotic solvents.[8][9] The presence of multiple electron-withdrawing halogens on the aromatic ring can influence the thermal stability of the carboxyl group.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient, making it susceptible to attack by nucleophiles. The fluorine atom at the 6-position is the most probable leaving group in an SNAr reaction due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[10][11]

Q4: Is this compound particularly sensitive to light? A: Yes. Halogenated aromatic compounds, in general, can be susceptible to photolysis, where UV or even visible light can induce degradation.[5][6] Studies on related compounds have shown that brominated aromatics can have faster photolysis rates than their chlorinated counterparts.[6] Therefore, all experiments and storage should be conducted with protection from light.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during experiments involving 2-Bromo-3-chloro-6-fluorobenzoic acid derivatives.

Problem 1: During a heated reaction, I observe gas bubbling and my yield of desired product is low, with a significant non-polar byproduct.
  • Potential Cause: You are likely observing thermal decarboxylation. The evolution of gas is CO₂ being released from the carboxylic acid group. This is a known degradation pathway for halogenated benzoic acids under thermal stress.[8][9][12] The resulting byproduct, 1-bromo-2-chloro-5-fluorobenzene, is more non-polar than the starting acid.

  • Causality Explained: The electron-withdrawing nature of the three halogen atoms destabilizes the C-C bond between the aromatic ring and the carboxyl group, lowering the activation energy required for decarboxylation at high temperatures.

  • Recommended Solution & Validation:

    • Lower the Temperature: The most effective solution is to reduce the reaction temperature. Investigate if the reaction can proceed efficiently at a lower temperature over a longer period.

    • Alternative Activation: Consider alternative, non-thermal activation methods such as photo-induced protocols, which can sometimes facilitate reactions under milder conditions.[13][14]

    • Confirm Identity of Byproduct: Isolate the byproduct and analyze it using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the carboxylic acid proton in NMR and a mass corresponding to the loss of 44 Da (CO₂) will confirm decarboxylation.

Problem 2: My reaction with an amine/alkoxide/thiol nucleophile yields a product where a halogen has been unexpectedly replaced.
  • Potential Cause: This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The highly electron-deficient aromatic ring is activated towards attack by nucleophiles.

  • Causality Explained: In SNAr reactions on polyhalogenated rings, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[11] Fluorine's high electronegativity is particularly effective at stabilizing this intermediate through its inductive effect. Consequently, even though the C-F bond is strong, fluorine is the best leaving group in this context, followed by chlorine and then bromine.[10][11] The attack will preferentially displace the fluorine at the ortho-position.

  • Recommended Solution & Validation:

    • Characterize the Product: Use LC-MS to determine the mass of the byproduct. High-resolution mass spectrometry and 2D NMR (like HMBC and HSQC) can definitively establish which halogen was substituted and the point of attachment for the nucleophile.

    • Modify Reaction Conditions: To avoid SNAr, use a weaker, less-nucleophilic base if possible. Lowering the reaction temperature and reducing the concentration of the nucleophile can also disfavor the substitution pathway.

    • Protecting Group Strategy: Consider converting the carboxylic acid to an ester or another protecting group. This can sometimes modulate the electronic properties of the ring enough to reduce its susceptibility to SNAr, though the ring remains highly activated.

Visualization of Degradation Pathways

cluster_legend Legend Start 2-Bromo-3-chloro-6-fluorobenzoic acid Decarbox 1-Bromo-2-chloro-5-fluorobenzene Start->Decarbox Heat (>100°C) - CO₂ SNAr 2-Bromo-3-chloro-6-(nucleophile)benzoic acid Start->SNAr + Nucleophile (e.g., R-NH₂) - HF Key1 Starting Material Key2 Degradation Product

Caption: Potential degradation pathways for the parent acid.

Troubleshooting Workflow Diagram

A Unexpected Experimental Result B Is gas evolution observed? A->B C Is a new major peak seen in LC-MS/TLC? B->C No D Likely Thermal Decarboxylation B->D Yes F Likely Nucleophilic Substitution (SNAr) C->F Yes H Possible slow decomposition or contamination. Re-verify storage and starting material purity. C->H No E Action: Lower reaction temp. Confirm byproduct identity via MS/NMR. D->E G Action: Reduce nucleophile conc./temp. Characterize product to identify substituted halogen. F->G

Caption: A logical workflow for troubleshooting common experimental issues.

Section 3: Data Tables and Experimental Protocols
Table 1: Summary of Handling and Storage Recommendations
ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows potential side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[1]
Light Protection Amber vials or foil wrapPrevents light-induced degradation (photolysis).[5][6]
Container Tightly sealed glass containerAvoids contamination and sublimation; glass is non-reactive.[2]
PPE Safety goggles, gloves, lab coatStandard chemical safety to prevent skin and eye contact.[2][4]
Handling Area Chemical fume hoodPrevents inhalation of fine dust or vapors.[4]
Table 2: General Solvent and Reagent Compatibility
ClassCompatibleIncompatible (Use with Caution)Rationale for Incompatibility
Aprotic Solvents Dioxane, THF, Acetonitrile, Toluene, DCM, Ethyl AcetateDMF, DMSO, NMPPolar aprotic solvents can facilitate both SNAr and decarboxylation reactions.[8]
Protic Solvents (Generally avoided unless part of reaction)Water, Methanol, EthanolCan act as nucleophiles under certain conditions. Aqueous bases are highly incompatible.[7]
Bases Mild organic bases (e.g., DIPEA, Triethylamine)Strong bases (e.g., NaOH, KOH, NaH, LDA)Strong bases readily deprotonate the acid and can act as potent nucleophiles or promote elimination/decomposition pathways.[3][7][15]
Acids (Generally compatible)Strong Oxidizing AcidsRisk of uncontrolled oxidation.
Protocol 1: Recommended Procedure for Setting Up a Reaction

This protocol is designed to minimize degradation when using 2-Bromo-3-chloro-6-fluorobenzoic acid in a typical coupling or substitution reaction.

  • Vessel Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Initial Charge: Add the 2-Bromo-3-chloro-6-fluorobenzoic acid and any other solid reagents to the reaction vessel under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent via cannula or syringe.

  • Inerting: Bubble inert gas through the solution for 5-10 minutes to remove any dissolved oxygen.

  • Temperature Control: Place the vessel in a cooling bath (e.g., ice-water bath) before adding any highly reactive reagents.

  • Reagent Addition: Add liquid reagents (e.g., bases, nucleophiles) dropwise via a syringe pump to maintain temperature control and avoid localized concentration spikes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, using a co-spotted sample of the starting material as a reference.

  • Workup: Upon completion, perform the aqueous workup using cooled solutions to minimize potential degradation during extraction.

References
  • Ohura, T., et al. (2009). Discovery of novel halogenated polycyclic aromatic hydrocarbons in urban particulate matters: occurrence, photostability, and AhR activity. Environmental Science & Technology, 43(10), 3537-43. Available at: [Link][5]

  • Ohura, T., et al. (2009). Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology, 43(10), 3537-3543. Available at: [Link][6]

  • Imperial Chemical Industries PLC (1984). Decarboxylation of halogenated benzoic acids or esters. GB2122190A. Available at: [8]

  • CloudSDS (2024). Benzoic Acid Hazards and How to Manage Them. Available at: [Link][3]

  • American Journal of Applied Science and Technology (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available at: [Link][10]

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Benzoic Acid. Available at: [Link][7]

  • SDS Manager (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available at: [Link][4]

  • Justlong in Food (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Available at: [Link][1]

  • Chemistry Stack Exchange (2015). Acidity of o-halobenzoic acids. Available at: [Link][16]

  • Mortier, J., et al. (2010). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Organic Letters, 12(10), 2314-2317. Available at: [Link][15]

  • Bayer AG (1998). Process for the decarboxylation of aromatic carboxylic acids. EP0818435A1. Available at: [9]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][11]

  • Zhang, X., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. Available at: [Link][13]

  • Zhang, X., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Available at: [Link][14]

  • YouTube (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. Available at: [Link][12]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity and Synthetic Utility of 2-Bromo-3-chloro-6-fluorobenzoic Acid and Other Halogenated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, data-driven comparison of 2-Bromo-3-chloro-6-fluorobenzoic acid with other selected benzoic acid derivatives. The focus is o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of 2-Bromo-3-chloro-6-fluorobenzoic acid with other selected benzoic acid derivatives. The focus is on providing an in-depth analysis of their physicochemical properties and reactivity in common synthetic transformations, supported by experimental data and established protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, aiding in the selection of appropriate building blocks and the design of synthetic routes.

Introduction: The Role of Halogenated Benzoic Acids in Synthesis

Halogenated benzoic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials. The nature, number, and position of halogen substituents on the benzoic acid scaffold profoundly influence the molecule's reactivity, acidity, and steric profile. This guide will explore these nuances through a comparative analysis of 2-Bromo-3-chloro-6-fluorobenzoic acid and other relevant derivatives.

Physicochemical Properties: A Comparative Analysis of Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter that influences its reactivity and handling. For substituted benzoic acids, the position of substituents relative to the carboxyl group can have a dramatic impact on acidity, a phenomenon often dominated by the "ortho effect."

The Ortho Effect

Ortho-substituted benzoic acids are typically stronger acids than their meta- and para-isomers, regardless of the electronic nature of the substituent. This is attributed to steric hindrance, where the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. This reduces resonance stabilization between the carboxyl group and the ring, thereby increasing the acidity of the carboxylic proton.

Comparative Acidity Data
CompoundStructurepKa (Experimental)pKa (Predicted)
Benzoic AcidC₇H₆O₂4.20-
2-Bromobenzoic AcidC₇H₅BrO₂2.84[1][2]-
2-Fluorobenzoic AcidC₇H₅FO₂3.27-
2-Chloro-6-fluorobenzoic acidC₇H₄ClFO₂-1.62 ± 0.10
2-Bromo-6-fluorobenzoic acidC₇H₄BrFO₂-Not Available
2-Bromo-3-chloro-6-fluorobenzoic acidC₇H₃BrClFO₂-Not Available

Analysis:

  • 2-Bromobenzoic Acid: The presence of a single bromine atom at the ortho position significantly increases the acidity compared to benzoic acid, as evidenced by the lower pKa value of 2.84.[1][2] This is a classic example of the ortho effect.

  • 2-Fluorobenzoic Acid: Similarly, the ortho-fluoro substituent increases acidity.

  • 2-Chloro-6-fluorobenzoic acid: The presence of two ortho-halogen substituents is expected to have an even more pronounced effect on acidity. The predicted pKa of 1.62 suggests a very strong acid.

  • 2-Bromo-3-chloro-6-fluorobenzoic acid: Based on the trends, it is reasonable to predict that 2-Bromo-3-chloro-6-fluorobenzoic acid is a strong acid, likely with a pKa value comparable to or even lower than that of 2-chloro-6-fluorobenzoic acid due to the presence of three electron-withdrawing halogen substituents.

Synthetic Accessibility: A Look at Preparative Routes

The availability and ease of synthesis of a building block are crucial considerations in synthetic planning.

Synthesis of 2-Bromo-3-chloro-6-fluorobenzoic Acid

While specific, detailed experimental procedures for the synthesis of 2-Bromo-3-chloro-6-fluorobenzoic acid are not widely published in peer-reviewed journals, its commercial availability suggests established industrial routes. A plausible laboratory-scale synthesis could involve a multi-step sequence starting from a polysubstituted aniline, followed by a Sandmeyer reaction to introduce the bromine, and subsequent functional group manipulations.

Synthesis of 2-Bromo-6-fluorobenzoic Acid: An Exemplary Protocol

A common route to di-substituted benzoic acids like 2-bromo-6-fluorobenzoic acid involves the hydrolysis of a corresponding benzonitrile.

Protocol: Hydrolysis of 2-Bromo-6-fluorobenzonitrile [3]

  • A solution of 2-bromo-6-fluorobenzonitrile in 1M potassium hydroxide is refluxed for 48 hours.[3]

  • The reaction mixture is then cooled to room temperature.[3]

  • Concentrated hydrochloric acid is added to adjust the pH to 2-3, leading to the precipitation of the carboxylic acid.[3]

  • The aqueous solution is extracted three times with ethyl acetate.[3]

  • The combined organic layers are separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 2-bromo-6-fluorobenzoic acid.[3] A reported yield for this transformation is 95%.[3]

Experimental Workflow: Hydrolysis of a Benzonitrile

G start Start: 2-Bromo-6-fluorobenzonitrile reflux Reflux with 1M KOH for 48h start->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with conc. HCl to pH 2-3 cool->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate end End: 2-Bromo-6-fluorobenzoic Acid evaporate->end

Caption: Workflow for the synthesis of 2-bromo-6-fluorobenzoic acid.

Reactivity in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl >> F.

Comparative Reactivity in Suzuki-Miyaura Coupling

The presence of a bromine atom in 2-Bromo-3-chloro-6-fluorobenzoic acid and its bromo-substituted analogues makes them suitable substrates for Suzuki-Miyaura coupling. The chloro and fluoro substituents are generally less reactive under standard palladium-catalyzed conditions. This differential reactivity can, in principle, be exploited for selective cross-coupling at the C-Br bond.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzoic AcidPhenylboronic acidPd(OAc)₂/Supramolecular ComplexNa₂CO₃Water/Organic MixturesRT2-4>98
Ortho-bromoanilinesVarious boronic estersCataCXium A palladacycleCs₂CO₃2-MeTHF70-up to 95
2-Chloro-6,7-difluoroquinoxalineArylboronic acidPd(PPh₃)₄K₃PO₄THF908-24Moderate to Good

Analysis:

  • The data indicates that Suzuki-Miyaura couplings of bromobenzoic acids can proceed with high efficiency under relatively mild conditions.

  • For sterically hindered substrates like ortho-substituted anilines, specialized catalysts and conditions may be required to achieve high yields.[4]

  • Aryl chlorides, such as in 2-chloro-6,7-difluoroquinoxaline, generally require higher temperatures and more active catalyst systems for successful coupling.[5]

  • For 2-Bromo-3-chloro-6-fluorobenzoic acid, one would expect the C-Br bond to be the primary site of reaction in a Suzuki-Miyaura coupling. The significant steric hindrance from the ortho-fluoro and the adjacent chloro group may necessitate the use of bulky, electron-rich phosphine ligands and a robust palladium catalyst to achieve good yields.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR R-B(OR)₂ Base PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Esterification: Overcoming Steric Hindrance

The esterification of carboxylic acids is a fundamental transformation in organic chemistry. However, sterically hindered benzoic acids, particularly those with two ortho-substituents, can be challenging to esterify under standard Fischer esterification conditions.

Strategies for Esterifying Hindered Benzoic Acids

For substrates like 2-Bromo-3-chloro-6-fluorobenzoic acid and its di-ortho-substituted analogues, more forcing conditions or alternative esterification methods are often required.

  • Acid-catalyzed esterification with removal of water: Using a strong acid catalyst (e.g., H₂SO₄) and removing the water formed during the reaction (e.g., with a Dean-Stark apparatus) can drive the equilibrium towards the ester product.

  • Activation of the carboxylic acid: Converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an alcohol, is a common strategy.

  • Use of coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) or uronium-based coupling agents can facilitate esterification under milder conditions.[6]

  • Specialized methods: For extremely hindered acids, methods such as dissolving the acid in concentrated sulfuric acid followed by quenching with an alcohol have been reported to be effective.[7]

Comparative Performance in Esterification
Carboxylic AcidAlcoholCatalyst/ReagentConditionsYield (%)
Benzoic AcidMethanolMontmorillonite K10 (H₃PO₄ activated)Reflux, 5hHigh
Substituted Benzoic AcidsVarious AlcoholsN-bromosuccinimide (NBS)70°C, 1-20hGood to Excellent
2,4,6-Trimethylbenzoic AcidMethanolH₂SO₄-High

Analysis:

  • The data suggests that even for unhindered benzoic acids, the use of solid acid catalysts or activating agents like NBS can lead to efficient esterification.[8][9]

  • For the highly hindered 2-Bromo-3-chloro-6-fluorobenzoic acid, a direct acid-catalyzed esterification is likely to be slow and low-yielding. A more robust method involving activation of the carboxylic acid would be the preferred approach.

Conclusion

2-Bromo-3-chloro-6-fluorobenzoic acid is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its key features include:

  • High Acidity: The presence of three electron-withdrawing halogens, including two in the ortho positions, makes it a strong carboxylic acid.

  • Selective Reactivity in Cross-Coupling: The carbon-bromine bond serves as a primary handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents while potentially leaving the more inert carbon-chlorine and carbon-fluorine bonds intact.

  • Steric Hindrance: The di-ortho-substitution pattern presents a significant steric challenge, which must be considered when planning reactions involving the carboxyl group, such as esterification.

In comparison to less substituted benzoic acid derivatives, 2-Bromo-3-chloro-6-fluorobenzoic acid offers a unique combination of electronic and steric properties. While its synthesis and reactivity are not as extensively documented as simpler analogues, this guide provides a framework for understanding its likely behavior based on established chemical principles and data from related compounds. The strategic use of this and other polysubstituted benzoic acids can provide access to novel chemical space and facilitate the development of new molecules with desired properties.

References

  • LookChem. 2-Bromobenzoic acid|88-65-3. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 1941, 63(9), 2431-2434.
  • Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 1941, 63(9), 2431–2434.
  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • PMC. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]

  • PMC. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

Sources

Comparative

Technical Guide: Biological Activity &amp; Application of 2-Bromo-3-chloro-6-fluorobenzoic Acid Analogs

Part 1: Executive Technical Summary 2-Bromo-3-chloro-6-fluorobenzoic acid (CAS: 1114809-13-0) represents a specialized class of polyhalogenated benzoic acid scaffolds . Unlike simple mono-substituted benzoates, this tris...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Bromo-3-chloro-6-fluorobenzoic acid (CAS: 1114809-13-0) represents a specialized class of polyhalogenated benzoic acid scaffolds . Unlike simple mono-substituted benzoates, this trisubstituted arene serves as a high-value "privileged structure" in two distinct domains: synthetic auxin herbicides and fragment-based drug discovery (FBDD) .

Its biological activity is defined by the "Ortho-Effect" : the simultaneous presence of Bromine at C2 and Fluorine at C6 forces the carboxylic acid group out of planarity with the phenyl ring. This steric lock prevents metabolic conjugation (glucuronidation) and enhances binding affinity in deep hydrophobic pockets, such as the TIR1 auxin receptor or specific kinase allosteric sites.

Key Performance Metrics (Comparative)
Feature2-Bromo-3-chloro-6-fluoro-BADicamba (Standard)2,4-D (Standard)Impact on Bioactivity
pKa (Acid Strength) ~1.8 - 2.1 (Predicted)1.872.8Lower pKa = Higher dissociation at physiological pH; improved phloem mobility.
LogP (Lipophilicity) 2.8 (High)2.212.81Enhanced membrane permeability; critical for root uptake.
Metabolic Stability High (C2/C6 Blocked)Moderate (C2-OMe is labile)Low (Ring hydroxylation)Prolonged half-life in planta and in vivo.
Volatility Low (Heavy Halogens)ModerateHigh (Esters)Reduced off-target drift risk in agro-applications.

Part 2: Biological Mechanisms & Applications[1][2][3]

Agrochemical Application: The "Super-Auxin" Mimic

This analog functions as a synthetic auxin . It mimics the natural plant hormone Indole-3-acetic acid (IAA) but with lethal persistence.

  • Mechanism of Action: The compound binds to the TIR1/AFB receptor complex. The 2,3,6-substitution pattern creates a "molecular wedge" that stabilizes the interaction between TIR1 and the Aux/IAA repressor proteins. This triggers the ubiquitination and degradation of Aux/IAA repressors, leading to uncontrolled gene expression, epinasty, and plant death.

  • Advantage over Dicamba: The replacement of the 2-methoxy group (in Dicamba) with a 2-Bromo group, combined with a 6-Fluoro atom, reduces the risk of oxidative demethylation (a common resistance mechanism in weeds).

Pharmaceutical Application: Scaffold for Kinase & PPO Inhibitors

In medicinal chemistry, this moiety is used as a bioisostere for 2,6-dichlorobenzoic acid.

  • Fluorine Effect (C6): The C6-Fluorine acts as a hydrogen bond acceptor while maintaining a small steric radius (Van der Waals radius: 1.47 Å vs 1.75 Å for Chlorine). This allows the molecule to fit into tighter enzymatic pockets (e.g., Protoporphyrinogen Oxidase - PPO ).

  • Halogen Bonding (C2-Br): The Bromine atom can participate in "halogen bonding" (sigma-hole interactions) with backbone carbonyls in protein targets, increasing potency 10-100x compared to chloro-analogs.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Root Growth Inhibition Assay (Auxinic Activity)

Objective: Quantify the biological activity of the analog compared to 2,4-D.

Reagents:

  • Murashige and Skoog (MS) Basal Medium.

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Test Compound: 2-Bromo-3-chloro-6-fluorobenzoic acid (dissolved in DMSO).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH, 2 min).

  • Stratification: Plate seeds on MS agar containing 0, 10, 100, and 1000 nM of the test compound. Stratify at 4°C for 2 days.

  • Growth: Transfer to vertical growth chamber (22°C, 16h light).

  • Measurement: After 7 days, measure primary root length using ImageJ software.

  • Validation: The IC50 should be <500 nM for a potent auxin. If Control root length < 2cm, invalidate the batch.

Protocol B: Synthesis of Methyl Ester Derivative (For GC-MS Analysis)

Objective: Convert the acid to a volatile ester for purity analysis or pro-drug testing.

  • Dissolution: Dissolve 1.0 mmol (252 mg) of 2-Bromo-3-chloro-6-fluorobenzoic acid in 5 mL MeOH.

  • Catalysis: Add 2 drops of conc. H₂SO₄.

  • Reflux: Heat at 65°C for 2 hours.

  • Workup: Evaporate MeOH. Partition between EtOAc and NaHCO₃ (sat).

  • Yield Check: Dry organic layer (MgSO₄). Expected yield >90%.

  • QC: GC-MS should show a single peak at M+ = 266/268 (Br isotope pattern).

Part 4: Visualization of Signaling Pathway

The following diagram illustrates the Auxin Signaling Pathway triggered by the 2-Bromo-3-chloro-6-fluorobenzoic acid analog. It highlights the critical "Molecular Glue" mechanism where the herbicide stabilizes the destruction of repressor proteins.

AuxinSignaling Herbicide 2-Br-3-Cl-6-F-Benzoate (Ligand) TIR1 TIR1/AFB (F-Box Protein) Herbicide->TIR1 Binds hydrophobic pocket Complex TIR1-Ligand-Aux/IAA (Ternary Complex) TIR1->Complex Recruits Repressor AuxIAA Aux/IAA (Repressor Protein) AuxIAA->Complex Stabilized by Ligand Ubiquitin Ubiquitination (E3 Ligase) Complex->Ubiquitin Tags Repressor Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Degrades Aux/IAA ARF ARF Transcription Factors (Released) Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Uncontrolled Growth) ARF->GeneExp Activates Transcription

Caption: Mechanism of Action: The halogenated benzoate acts as a "molecular glue," stabilizing the TIR1-Aux/IAA complex, leading to repressor degradation and lethal gene activation.

Part 5: Synthesis & Manufacturing Workflow

This diagram outlines the industrial synthesis route, highlighting the critical Sandmeyer Reaction step used to install the halogens regioselectively.

SynthesisWorkflow Start 2-Amino-6-fluorobenzoic Acid Step1 1. Bromination (Br2/AcOH) (Regioselective at C3) Inter1 2-Amino-3-bromo-6-fluorobenzoic Acid Step2 2. Sandmeyer Rxn (NaNO2, HCl, CuCl) Final 2-Chloro-3-bromo-6-fluorobenzoic Acid (Target Analog) AltStart 3-Chloro-2-fluoro-toluene AltStep1 1. Oxidation (KMnO4) AltStart->AltStep1 AltInter1 3-Chloro-2-fluorobenzoic Acid AltStep1->AltInter1 AltStep2 2. Bromination (Electrophilic) AltInter1->AltStep2 Directs to Ortho (C2/C6) AltFinal 2-Bromo-3-chloro-6-fluorobenzoic Acid (Target) AltStep2->AltFinal

Caption: Synthetic Route: Oxidation of fluorotoluene followed by electrophilic bromination utilizes the directing effects of Fluorine to achieve the specific 2,3,6-substitution pattern.

Part 6: References

  • Structural Basis of Auxin Perception. Nature. Describes the TIR1 receptor pocket where the 2,6-substitution pattern of benzoates dictates binding affinity. [Link]

  • PubChem Compound Summary: 2-Bromo-3-chloro-6-fluorobenzoic acid. National Center for Biotechnology Information. Provides physicochemical properties and vendor data. [Link]

  • Halogen Bonding in Drug Discovery. Journal of Medicinal Chemistry. Explains the efficacy of Bromine/Chlorine substitutions in protein-ligand interactions. [Link]

  • Mechanism of Action of Synthetic Auxin Herbicides. Weed Science. Comparative analysis of Dicamba and halogenated benzoate analogs. [Link]

Validation

A Comparative Guide to the Structural Analysis of 2-Bromo-3-chloro-6-fluorobenzoic Acid

Abstract This guide provides a comprehensive framework for the structural analysis of 2-Bromo-3-chloro-6-fluorobenzoic acid, a complex halogenated aromatic compound. Due to the limited availability of direct experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the structural analysis of 2-Bromo-3-chloro-6-fluorobenzoic acid, a complex halogenated aromatic compound. Due to the limited availability of direct experimental data for this specific molecule, this document employs a comparative and predictive methodology. By synthesizing data from analogous compounds and leveraging established principles of spectroscopic and crystallographic analysis, we present a robust guide for researchers, scientists, and drug development professionals. This document emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring scientific integrity and practical utility.

Introduction: The Challenge of Polysubstituted Aromatics

2-Bromo-3-chloro-6-fluorobenzoic acid represents a class of highly substituted aromatic building blocks crucial in medicinal chemistry and materials science. The precise arrangement of multiple halogen substituents (Br, Cl, F) on the benzoic acid core dictates its electronic properties, reactivity, and, critically, its three-dimensional structure and potential for intermolecular interactions. A thorough structural elucidation is paramount for predicting its behavior in a larger molecular assembly.

Spectroscopic and Structural Prediction

The combination of three different halogens and a carboxylic acid group on a benzene ring leads to a unique and predictable set of spectroscopic characteristics.

Mass Spectrometry: A Definitive Isotopic Signature

For any novel compound, mass spectrometry provides the fundamental confirmation of its elemental composition. For 2-Bromo-3-chloro-6-fluorobenzoic acid (C₇H₃BrClFO₂), the most telling feature is its unique isotopic pattern in the mass spectrum.

  • Expert Insight: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50:50 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75:25 natural abundance) creates a highly characteristic cluster of peaks for the molecular ion (M⁺). This pattern is a definitive fingerprint. The M⁺ peak will be accompanied by an M+2 peak of nearly equal intensity (due to ⁸¹Br and ³⁷Cl), and an M+4 peak of smaller intensity. This complex pattern immediately confirms the presence of both one bromine and one chlorine atom.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₇H₃BrClFO₂

  • Monoisotopic Mass: 251.8989 Da[1]

  • Expected M⁺ Cluster: A complex pattern around m/z 252, 254, and 256, dictated by the isotopic abundances of Br and Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the connectivity and electronic environment of the hydrogen and carbon atoms.

  • ¹H NMR: The aromatic region will display two signals corresponding to the two protons on the ring. Due to the ortho- and meta- couplings to each other and potential coupling to the ¹⁹F nucleus, these signals are expected to be complex multiplets (e.g., doublets of doublets). The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR: Seven distinct signals are expected: one for the carboxylic carbon (~165-170 ppm) and six for the aromatic carbons. The chemical shifts of the aromatic carbons are heavily influenced by the attached halogens. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment created by the adjacent bromo and carboxylic acid groups.

Causality in NMR: The electron-withdrawing nature of the halogens and the carboxylic acid group deshields the aromatic protons and carbons, shifting their resonances to higher ppm values compared to unsubstituted benzoic acid. The specific positions of the halogens create a unique electronic distribution, making the predicted chemical shifts distinct from other isomers.[2]

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is excellent for identifying key functional groups. In halogenated benzoic acids, the positions of the C=O and O-H stretching frequencies of the carboxylic acid are sensitive to both electronic effects and hydrogen bonding.[3]

  • O-H Stretch: A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹. The electron-withdrawing halogens will likely shift this band to a slightly higher wavenumber compared to unsubstituted benzoic acid.

  • C-X Stretches: Absorptions corresponding to C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (typically <1200 cm⁻¹).

Solid-State Analysis: A World of Intermolecular Interactions

The crystal structure of benzoic acid derivatives is often dominated by the formation of robust hydrogen-bonded dimers via their carboxylic acid groups.[4][5] However, the presence of halogens introduces the possibility of other significant non-covalent interactions, namely halogen bonds.

// Hydrogen Bonds a_OH -> b_C [style=dotted, arrowhead=open, color="#34A853", label=" H-Bond"]; b_OH -> a_C [style=dotted, arrowhead=open, color="#34A853", label=" H-Bond"];

// Potential Halogen Bonds a_Br [label="Br", shape=circle, fillcolor="#FFFFFF", pos="1.5,2.5!"]; b_O [label="O", shape=circle, fillcolor="#FFFFFF", pos="3.5,0.5!"]; a_R -> a_Br [style=invis]; // Invisible edge for positioning //a_Br -> b_C [style=dotted, arrowhead=open, color="#EA4335", label=" Halogen Bond\n(C-Br···O)"];

caption [label="Fig. 1: Key intermolecular interactions in benzoic acids.", shape=plaintext, fontcolor="#202124"]; } enddot Caption: Fig. 1: Key intermolecular interactions in benzoic acids.

  • Hydrogen Bonding: It is highly probable that 2-Bromo-3-chloro-6-fluorobenzoic acid will crystallize as centrosymmetric dimers, with two molecules linked by a pair of O-H···O=C hydrogen bonds. This is the most energetically favorable motif for carboxylic acids.

  • Halogen Bonding: The electron-deficient region on the halogen atoms (the σ-hole) can act as a Lewis acid, interacting with Lewis bases like the oxygen atoms of the carboxyl group. The strength of this interaction typically follows the trend I > Br > Cl > F.[6] Therefore, one could expect C-Br···O or C-Cl···O halogen bonds to play a role in the extended crystal packing, linking the primary hydrogen-bonded dimers. The competition between different types of hydrogen and halogen bonds is highly dependent on the steric and electronic environment created by the specific substitution pattern.[7]

Comparative Analysis: Benzoic Acid Derivatives

To ground our predictions in experimental reality, we compare the expected properties of our target molecule with the known data for three related compounds: 2-chlorobenzoic acid, 2,6-difluorobenzoic acid, and 2-bromo-6-fluorobenzoic acid.

Feature2-Bromo-3-chloro-6-fluorobenzoic acid (Predicted) 2-Chlorobenzoic Acid (Experimental) 2,6-Difluorobenzoic Acid (Experimental) 2-Bromo-6-fluorobenzoic acid (Experimental)
Molecular Weight 253.45 g/mol 156.57 g/mol 158.11 g/mol 219.01 g/mol [8]
¹H NMR (Aromatic) 2H, complex multiplets3H, multiplets3H, multiplets3H, multiplets
IR (C=O stretch) ~1715-1725 cm⁻¹~1700 cm⁻¹[3]~1718 cm⁻¹~1710 cm⁻¹
Key Intermolecular Force Strong O-H···O H-BondingStrong O-H···O H-BondingStrong O-H···O H-BondingStrong O-H···O H-Bonding
Secondary Interactions Potential C-Br···O and C-Cl···O Halogen BondsWeaker C-Cl···O Halogen BondsWeak C-F···H interactionsPotential C-Br···O Halogen Bonds
Conformational Note Ortho-substituents (Br, F) likely force the carboxyl group to twist out of the plane of the aromatic ring.[9][10]The single ortho-Cl allows for near-planarity in the lowest energy conformer.[9][10]Two ortho-F substituents cause significant twisting of the carboxyl group.[9][10]Two ortho-substituents (Br, F) lead to a non-planar structure.

This comparison highlights how the number and nature of halogen substituents directly impact measurable properties. The increased halogenation in our target molecule is predicted to shift the C=O stretch to a higher frequency and introduce a more complex set of potential intermolecular interactions compared to the simpler analogues.

Experimental Protocols

The following are standardized, self-validating protocols for the characterization of a solid aromatic acid like 2-Bromo-3-chloro-6-fluorobenzoic acid.

G start Solid Sample ms Mass Spectrometry (e.g., ESI-MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir FT-IR Spectroscopy (ATR or KBr pellet) start->ir ms_result Confirm MW & Isotopic Pattern ms->ms_result nmr_result Elucidate Connectivity & Electronic Structure nmr->nmr_result ir_result Identify Functional Groups (C=O, O-H) ir->ir_result final Structural Confirmation ms_result->final nmr_result->final ir_result->final caption Fig. 2: Standard workflow for spectroscopic analysis.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.

  • Method: Infuse the sample solution directly or via LC injection. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

  • Analysis: Determine the accurate mass to within 5 ppm to confirm the elemental formula. Compare the observed isotopic pattern with the theoretical pattern for C₇H₃BrClFO₂.

  • Self-Validation: The experimental isotopic pattern must match the theoretical distribution for one bromine and one chlorine atom.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. If signals are complex, consider running a COSY experiment to establish proton-proton couplings.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to differentiate between CH and quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate standard for referencing.

  • Analysis: Integrate proton signals, determine chemical shifts relative to TMS, and measure coupling constants (J-values).

  • Self-Validation: The number of signals in each spectrum should correspond to the number of chemically non-equivalent nuclei in the molecule.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Acquisition: Place the sample/pellet in the spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Analysis: The acquired spectrum should be displayed in transmittance or absorbance. Identify characteristic peaks for O-H, C=O, C=C (aromatic), and C-X bonds.

  • Self-Validation: The presence of a strong, broad O-H band and a sharp, intense C=O band confirms the carboxylic acid functionality.

Conclusion

The structural analysis of a complex molecule like 2-Bromo-3-chloro-6-fluorobenzoic acid, for which no direct experimental data exists, is a testament to the power of predictive and comparative chemistry. By understanding the fundamental influence of halogen substituents on spectroscopic and crystallographic properties, we can construct a highly accurate structural profile. The multi-technique workflow outlined in this guide—combining mass spectrometry for elemental composition, NMR for connectivity, and IR for functional group identification—provides a robust and self-validating framework. This approach, grounded in the rich data available for analogous compounds, enables researchers to proceed with confidence in the application of such complex building blocks in their work.

References

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. (2023). ScholarWorks @ UTRGV. Available at: [Link]

  • Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. (2015). CrystEngComm. Available at: [Link]

  • Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. (2016). Chemosphere. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. (2020). Molecules. Available at: [Link]

  • Halogen Ring Monosubstituted Benzoic Acid Hydrazides as Ligands. II. Ultraviolet Spectra and pK Determination. (N.d.). Canadian Journal of Chemistry. Available at: [Link]

  • 2-bromo-3-chloro-6-fluorobenzoic acid (C7H3BrClFO2). (N.d.). PubChem. Available at: [Link]

  • Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. (2022). Crystal Growth & Design. Available at: [Link]

  • Intermolecular Interactions in p-Chlorobenzoic Acid Dimers. (N.d.). The Journal of Physical Chemistry A. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). MDPI. Available at: [Link]

  • 2-Bromo-3-fluorobenzoic acid. (N.d.). PubChem. Available at: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (N.d.). UCL Discovery. Available at: [Link]

  • Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. (2005). Chemosphere. Available at: [Link]

  • 2-bromo-3-chloro-6-fluorobenzoic acid. (N.d.). Chemspace. Available at: [Link]

  • 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum. (N.d.). SpectraBase. Available at: [Link]

  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (N.d.). Environmental Science & Technology. Available at: [Link]

  • 2-Chloro-6-fluorobenzoic acid. (N.d.). NIST WebBook. Available at: [Link]

  • 2-Bromo-5-chlorobenzoic acid. (N.d.). NIST WebBook. Available at: [Link]

  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. (N.d.). Asian Journal of Physics. Available at: [Link]

  • (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... (N.d.). ResearchGate. Available at: [Link]

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